Herbicidin B
Description
a nucleoside antibiotic; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
55353-32-7 |
|---|---|
Molecular Formula |
C18H23N5O9 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl (1S,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |
InChI |
InChI=1S/C18H23N5O9/c1-28-12-10-6(30-16(12)23-5-22-8-14(19)20-4-21-15(8)23)3-7-18(27,32-10)13(25)9(24)11(31-7)17(26)29-2/h4-7,9-13,16,24-25,27H,3H2,1-2H3,(H2,19,20,21)/t6-,7-,9-,10+,11+,12-,13+,16-,18-/m1/s1 |
InChI Key |
GZBSICLBZYSADI-DHNWSQMASA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O)O[C@H]1N4C=NC5=C(N=CN=C54)N |
Canonical SMILES |
COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
Synonyms |
herbicidin B |
Origin of Product |
United States |
Foundational & Exploratory
Herbicidin B: A Technical Guide to its Discovery, Production, and Biological Significance
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Herbicidin B, a member of the herbicidin family of nucleoside antibiotics, presents a compelling subject for scientific inquiry due to its unique tricyclic structure and broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery of this compound, the microorganisms responsible for its production, and the intricate biosynthetic pathways leading to its formation. Detailed experimental protocols for fermentation, isolation, and characterization are presented, alongside a comprehensive summary of its herbicidal, antifungal, and antiparasitic properties. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product discovery, herbicide development, and the broader field of antimicrobial research.
Introduction
Herbicidins are a class of adenosine-derived nucleoside antibiotics characterized by a complex tricyclic undecose core. First discovered in the 1970s, these natural products have garnered significant interest for their potent biological activities. This compound, in particular, exhibits selective herbicidal effects against dicotyledonous plants, as well as notable antifungal and antiparasitic properties.[1] Its intricate molecular architecture and multifaceted bioactivity make it a promising lead compound for the development of novel agrochemicals and therapeutic agents. This guide delves into the technical aspects of this compound, from its microbial origins to its mechanism of action, providing a solid foundation for further research and development.
Discovery and Producing Organisms
Herbicidins A and B were first isolated from the fermentation broth of a novel actinomycete species, Streptomyces saganonensis.[2] Since their initial discovery, several other Streptomyces species have been identified as producers of herbicidins and related compounds.
Table 1: this compound and Related Compound Producing Organisms
| Organism | Compound(s) Produced | Reference(s) |
| Streptomyces saganonensis | Herbicidin A, B, F, G | [2][3] |
| Streptomyces sp. L-9-10 | Herbicidin A, B, G, H | [1] |
| Streptomyces scopuliridis | Herbicidin A, B | [2][3] |
| Streptomyces sp. KIB-027 | Herbicidin A, B, H, M | |
| Streptomyces aureus | Aureonuclemycin (Herbicidin core) | [1] |
| Streptomyces mobaraensis US-43 | Herbicidin F | [4][5] |
These microorganisms, primarily soil-dwelling actinomycetes, represent a rich source for the discovery of novel herbicidin analogues and other bioactive secondary metabolites.
Biosynthesis of this compound
The biosynthesis of the complex herbicidin core has been a subject of intensive research. The tricyclic structure is assembled from precursors derived from D-glucose and D-ribose, while the variable acyl side chain of other herbicidins originates from amino acid metabolism. The biosynthetic gene clusters responsible for herbicidin production, designated as her in Streptomyces sp. L-9-10, hbc in Streptomyces sp. KIB-027, and anm in Streptomyces aureus, have been identified and characterized.
The formation of the core structure is a multi-step enzymatic process. Key enzymes involved in the early stages of biosynthesis include Her4, Her5, and Her6 in Streptomyces sp. L-9-10.[1] These enzymes catalyze a unique C-glycosylation reaction to form the fundamental tricyclic skeleton. This compound can also be formed through the non-enzymatic conversion of Herbicidin A and F.
Below is a diagram illustrating the proposed biosynthetic pathway leading to the herbicidin core structure.
References
- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Herbicidin B Biosynthetic Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analysis of the Herbicidin B biosynthetic gene cluster. It covers the genetic organization, biosynthetic pathway, methodologies for genetic manipulation and heterologous expression, and analytical techniques for the quantification of herbicidins. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and agricultural biotechnology.
Introduction to Herbicidins
Herbicidins are a family of nucleoside antibiotics produced by various Streptomyces species, including Streptomyces sp. L-9-10 and Streptomyces sp. KIB-027.[1] These compounds exhibit a broad range of biological activities, including selective herbicidal effects against dicotyledonous plants, as well as antifungal, antibacterial, and antiparasitic properties.[1] The unique tricyclic core structure of herbicidins, an undecose nucleoside, has garnered significant interest from both a biosynthetic and synthetic chemistry perspective. This compound is a key member of this family, representing a specific congener in the complex biosynthetic network.
Genetic Organization of the Herbicidin Biosynthetic Gene Cluster
The biosynthesis of herbicidins is directed by a dedicated biosynthetic gene cluster (BGC). Several homologous BGCs have been identified and characterized, including the 'her' cluster from Streptomyces sp. L-9-10, the 'hbc' cluster from Streptomyces sp. KIB-027, and the 'anm' cluster from Streptomyces aureus, which is responsible for the synthesis of aureonuclemycin, the core undecose nucleoside.[1][2]
The core set of genes required for the assembly of the tricyclic structure is conserved across these clusters. A comparative analysis of the gene clusters reveals a common set of enzymes responsible for the formation of the aureonuclemycin core, with additional tailoring enzymes present in the 'her' and 'hbc' clusters that modify this core to produce the various herbicidin congeners, including this compound.
Table 1: Key Genes in the Herbicidin Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Proposed Function | Homolog in 'hbc' cluster | Homolog in 'anm' cluster |
| her4 | NAD-dependent S-adenosylhomocysteine (SAH) hydrolase homolog, involved in C-glycosylation | hbcB | anmB |
| her5 | NAD-binding oxidoreductase, involved in C-glycosylation | hbcC | anmC |
| her6 | B12-dependent radical SAM enzyme, proposed C3'-epimerase | hbcE | anmE |
| her7 | NAD-binding oxidoreductase | hbcD | anmD |
| her8 | Carboxyl methyltransferase | hbcF | - |
| her9 | Serine hydrolase, tiglyl group transfer | hbcH | - |
| her10 | Methyltransferase | hbcG | - |
| her11 | P450 monooxygenase | hbcI | - |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the convergence of carbohydrate and amino acid metabolism. The tricyclic core is derived from D-glucose and D-ribose, while the acyl side chain originates from L-isoleucine catabolism.[3] The pathway can be broadly divided into the formation of the aureonuclemycin core and subsequent tailoring steps.
A proposed biosynthetic pathway is illustrated below. The initial steps involve an atypical C-glycosylation reaction catalyzed by Her4 and Her5 to couple the sugar precursors.[2] Subsequent enzymatic modifications, including epimerization, cyclization, and tailoring reactions such as methylation and acylation, lead to the formation of the diverse herbicidin family. This compound is understood to be formed through the action of the core biosynthetic machinery, with specific tailoring steps leading to its final structure.
Quantitative Analysis of Herbicidin Production
Table 2: Illustrative Production of a Herbicidal Compound in Streptomyces sp. Wild-Type and Mutant Strains
| Strain | Relevant Genotype | Production Titer (mg/L) | Fold Change vs. Wild-Type |
| Streptomyces sp. KRA16-334 WT | Wild-Type | 92.8 ± 5.48 | 1.0 |
| Mutant 0723-8 | UV-mutagenesis | 264.7 ± 12.82 | 2.85 |
| Streptomyces sp. L-9-10 Δher4 | Gene knockout | Not Detected | - |
| Streptomyces sp. L-9-10 Δher5 | Gene knockout | Not Detected | - |
| Streptomyces sp. L-9-10 Δher9 | Gene knockout | Production of core structure, no acylated derivatives | - |
Note: The data for Streptomyces sp. KRA16-334 is for the herbicidal compound 334-W4 and is adapted from Kim et al., 2024.[2][3] The data for the Δher mutants is illustrative of the expected outcome based on functional analysis.
Experimental Protocols
Gene Inactivation by PCR-Targeting (REDIRECT Technology)
This protocol describes a method for the in-frame deletion of a gene within the herbicidin biosynthetic gene cluster in Streptomyces. The method utilizes λ-Red-mediated recombination in E. coli to replace the target gene in a cosmid with an antibiotic resistance cassette, which is subsequently transferred to Streptomyces for homologous recombination.
Experimental Workflow for Gene Knockout
Protocol Steps:
-
Primer Design: Design forward and reverse primers of approximately 70-80 nucleotides. The 3' end (20 nucleotides) of each primer should be complementary to the template DNA of the resistance cassette (e.g., from pIJ773), and the 5' end (50-60 nucleotides) should be homologous to the regions immediately upstream and downstream of the target gene to be deleted.
-
PCR Amplification: Perform PCR using the designed primers and a template plasmid containing the desired resistance cassette (e.g., apramycin resistance). Purify the PCR product.
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113 cells carrying the λ-Red recombination plasmid pIJ790 and the cosmid containing the herbicidin gene cluster.
-
Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent E. coli cells. The λ-Red recombinase will mediate the replacement of the target gene on the cosmid with the resistance cassette.
-
Selection of Mutant Cosmid: Select for E. coli colonies containing the recombinant cosmid by plating on media with the appropriate antibiotics (for both the cosmid and the inserted cassette).
-
Conjugal Transfer to Streptomyces: Isolate the mutant cosmid and transform it into a non-methylating E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002). Conjugally transfer the mutant cosmid into the desired Streptomyces strain.
-
Selection of Streptomyces Mutants: Select for Streptomyces exconjugants that have undergone double homologous recombination, resulting in the replacement of the native gene with the resistance cassette. This is typically done by selecting for the antibiotic resistance conferred by the cassette and screening for the loss of the vector backbone marker.
-
Verification: Verify the correct gene deletion in the Streptomyces mutant by PCR analysis and DNA sequencing.
Heterologous Expression of the Herbicidin Gene Cluster
This protocol outlines the heterologous expression of the entire herbicidin gene cluster in a suitable Streptomyces host, such as S. lividans or S. albus.
-
Vector Construction: The entire 'her' or 'hbc' gene cluster can be cloned into an integrative vector such as pSET152, which integrates site-specifically into the Streptomyces chromosome. The cluster is typically cloned downstream of a strong constitutive promoter, such as ermEp*, to ensure expression.
-
Host Strain: Streptomyces lividans or Streptomyces albus are commonly used as heterologous hosts due to their well-characterized genetics and relatively "clean" secondary metabolite profiles.
-
Transformation/Conjugation: The constructed expression vector is introduced into the chosen Streptomyces host via protoplast transformation or intergeneric conjugation from E. coli.
-
Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production. The culture broth is then extracted and analyzed by HPLC or LC-MS/MS to detect the production of herbicidins.
Purification of His-tagged Herbicidin Biosynthetic Enzymes
Several enzymes from the herbicidin biosynthetic pathway, such as Her4, Her5, Her6, and Her8, have been heterologously expressed and purified, often with an N-terminal His6-tag to facilitate purification.[2][3]
-
Expression Vector Construction: The gene of interest (e.g., her8) is cloned into an E. coli expression vector (e.g., pET series) that allows for the addition of an N-terminal His6-tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.
-
Cell Lysis and Clarification: The E. coli cells are harvested, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation.
-
Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Analytical Methods for this compound Detection and Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection and quantification of this compound in complex biological matrices.
Table 3: Exemplar LC-MS/MS Parameters for Herbicidin Analysis
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (Illustrative) | |
| Analyte | Precursor Ion (m/z) |
| This compound | [M+H]+ |
| Herbicidin A | [M+H]+ |
Note: Specific MRM transitions and collision energies for this compound would need to be optimized experimentally.
Conclusion
The analysis of the this compound biosynthetic gene cluster is a multifaceted endeavor that combines molecular genetics, biochemistry, and analytical chemistry. This guide provides a foundational framework for researchers aiming to explore and engineer the biosynthesis of this important class of natural products. The detailed protocols and structured data presentation are intended to facilitate the design and execution of experiments in this exciting field of research. Further investigations into the regulatory networks governing the expression of the herbicidin gene cluster and detailed enzymatic characterization of all biosynthetic enzymes will undoubtedly unveil new opportunities for the development of novel herbicides and therapeutic agents.
References
- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 2. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Herbicidin B Tailoring Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbicidins are a family of nucleoside antibiotics produced by Streptomyces species, exhibiting a range of biological activities including herbicidal, antifungal, and antiparasitic properties.[1][2] Their complex tricyclic undecose core, derived from D-glucose and D-ribose, undergoes a series of "tailoring" modifications to generate a diverse array of analogues.[3] This guide provides a detailed examination of the current understanding of the biosynthetic pathway leading to Herbicidin B, focusing on the key enzymatic and chemical transformations that modify the core structure. We will delve into the genetic basis of the tailoring pathway, the functions of the involved enzymes, and the experimental methodologies used to elucidate these steps. Quantitative data, where available, is presented to inform production optimization, and key pathways and workflows are visualized to provide a clear conceptual framework.
The Herbicidin Biosynthetic Gene Clusters and Core Scaffold
The genetic blueprint for herbicidin production is encoded within biosynthetic gene clusters (BGCs). Three key clusters have been identified: her in Streptomyces sp. L-9-10, hbc in Streptomyces sp. KIB-027, and anm in Streptomyces aureus.[1][2] The her and hbc clusters contain genes for both the core scaffold synthesis and its subsequent tailoring, while the anm cluster primarily directs the synthesis of the undecorated core, aureonuclemycin.[1][2]
The formation of the characteristic tricyclic core of herbicidins is a complex process involving a key C-glycosylation event. The enzymes Her4, Her5, and Her6 are crucial in the early stages of the biosynthesis, catalyzing the coupling of precursors derived from glucose and ribose.[2] The product of these initial steps is the core scaffold, aureonuclemycin, which serves as the substrate for the tailoring enzymes.[1][2]
The this compound Tailoring Pathway
The tailoring pathway modifies the aureonuclemycin core through a series of enzymatic reactions, including methylation and acylation, as well as a key hydrolysis step, to produce the various herbicidin analogues. The biosynthesis of this compound is intricately linked to that of other herbicidins, particularly Herbicidin A and F.
Key Tailoring Enzymes and Their Functions
The tailoring steps are primarily catalyzed by enzymes encoded in the her and hbc gene clusters. These include methyltransferases, an acyltransferase, and a P450 monooxygenase.
-
Methyltransferases (Her8/HbcF and Her10/HbcG): These S-adenosyl-L-methionine (SAM)-dependent enzymes are responsible for the methylation of hydroxyl groups on the herbicidin core. Her8 (HbcF) specifically methylates the C11’-OH group, while Her10 (HbcG) acts on the C2’-OH group.[1]
-
Acyltransferase (Her9/HbcH): This enzyme, a member of the serine hydrolase family, catalyzes the transfer of a tiglyl group from tiglyl-CoA to the C8’-OH of the aureonuclemycin core.[1]
-
P450 Monooxygenase (HbcI): This enzyme is responsible for the hydroxylation of the tiglyl moiety in the final step of Herbicidin A biosynthesis.[1]
Proposed Biosynthetic Pathway to this compound
The currently accepted model for this compound biosynthesis involves the conversion from other herbicidin analogues. The primary route is believed to be through the hydrolysis of the C8' ester linkage of Herbicidin A or Herbicidin F.[4]
-
Formation of Herbicidin F: The biosynthesis begins with the acylation of the aureonuclemycin core at the C8'-OH position with a tiglyl group, a reaction catalyzed by the acyltransferase Her9/HbcH. This is followed by methylation at the C11'-OH position by the methyltransferase Her8/HbcF, yielding Herbicidin F.[1]
-
Conversion to Herbicidin A: Herbicidin F can be further methylated at the C2'-OH position by Her10/HbcG, and the tiglyl group can be hydroxylated by the P450 monooxygenase HbcI to produce Herbicidin A.[1]
-
Formation of this compound: this compound is proposed to be formed via the hydrolysis of the C8' tiglyl ester of Herbicidin A or Herbicidin F. This reaction can occur non-enzymatically under certain conditions or may be catalyzed by the serine hydrolase homolog Her9, which has been shown to possess hydrolytic activity.[1][4]
Quantitative Data
While precise quantitative data for the production of this compound is limited in the available literature, studies on the production of Herbicidin A and other herbicidal compounds in Streptomyces provide valuable insights for optimizing fermentation processes.
| Strain/Condition | Product | Titer (mg/L) | Reference |
| Streptomyces sp. L-9-10 (Wild-Type) | Herbicidin A | 0.135 | [3] |
| Streptomyces sp. L-9-10 (Optimized Culture) | Herbicidin A | 50-100 | [3] |
| Streptomyces scopuliridis M40 (Optimized Fermentation) | Herbicidin A | >900 | [5] |
| Streptomyces sp. KRA16-334 (Wild-Type) | Herbicidal Compound 334-W4 | 92.8 ± 5.48 | [6] |
| Streptomyces sp. KRA16-334 (Mutant 0723–8) | Herbicidal Compound 334-W4 | 264.7 ± 12.82 | [6] |
Note: The table above provides examples of production titers for Herbicidin A and another herbicidal compound. Specific yields for this compound from wild-type or mutant strains, as well as kinetic parameters (Km, Vmax, kcat) for the tailoring enzymes, are not yet available in the published literature.
Experimental Protocols
The elucidation of the this compound tailoring pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Gene Deletion in Streptomyces
The generation of targeted gene deletions in Streptomyces is crucial for functional analysis of the biosynthetic enzymes. A common method is PCR-targeting-based gene replacement via intergeneric conjugation from E. coli.
-
Construction of the Gene Replacement Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by FLP recognition target (FRT) sites and regions of homology (typically ~1.5-2 kb) to the upstream and downstream sequences of the target gene is constructed using PCR.
-
λ-Red Recombination in E. coli: The gene replacement cassette is introduced into an E. coli strain expressing the λ-Red recombinase system, along with a cosmid carrying the herbicidin biosynthetic gene cluster. The λ-Red system mediates homologous recombination, replacing the target gene on the cosmid with the resistance cassette.
-
Intergeneric Conjugation: The recombinant cosmid is transferred from E. coli to the desired Streptomyces strain via conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover events, resulting in the replacement of the chromosomal gene with the resistance cassette, are identified by screening for the desired antibiotic resistance profile.
-
Confirmation of Deletion: The gene deletion is confirmed by PCR analysis and sequencing of the targeted locus.
In Vitro Enzyme Assays
Biochemical characterization of the tailoring enzymes is performed using in vitro assays with purified enzymes and substrates.
-
Protein Expression and Purification: The methyltransferase gene is cloned into an expression vector (e.g., pET vector) and expressed in E. coli. The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography followed by size-exclusion chromatography.
-
Assay Components: The reaction mixture typically contains the purified methyltransferase, the herbicidin substrate (e.g., aureonuclemycin or a partially modified herbicidin), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer (e.g., HEPES or Tris-HCl).
-
Reaction and Analysis: The reaction is incubated at an optimal temperature (e.g., 30°C) and quenched at various time points. The reaction products are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the methylated herbicidin derivative.
-
Protein Expression and Purification: The acyltransferase is expressed and purified similarly to the methyltransferases.
-
Assay Components: The assay mixture includes the purified acyltransferase, the herbicidin acceptor substrate (e.g., aureonuclemycin), the acyl donor tiglyl-CoA, and a suitable buffer.
-
Reaction and Analysis: The reaction is initiated by the addition of the enzyme and incubated. The formation of the acylated product is monitored by HPLC or LC-MS.
Analysis of Non-enzymatic Conversion
To investigate the non-enzymatic conversion of Herbicidin A or F to this compound, the purified precursor is incubated under various conditions.
-
Incubation Conditions: Purified Herbicidin A or F is dissolved in buffers of varying pH (e.g., from acidic to alkaline) and incubated at different temperatures.
-
Time-course Analysis: Aliquots are taken at different time points and the reaction is quenched.
-
Product Analysis: The samples are analyzed by HPLC or LC-MS to monitor the disappearance of the precursor and the formation of this compound.
Visualizations
Proposed this compound Tailoring Pathway
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Gene Deletion
Caption: Workflow for generating gene deletions in Streptomyces.
In Vitro Enzyme Assay Workflow
References
- 1. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terminal steps in the biosynthesis of herbicidins, nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 [jmb.or.kr]
- 6. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
Herbicidin B: A Technical Guide to its Mode of Action in Dicotyledonous Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbicidin B, a natural product derived from Streptomyces species, exhibits potent and selective herbicidal activity against dicotyledonous plants. This technical guide provides an in-depth analysis of the molecular mechanism underpinning its herbicidal action. The primary mode of action of this compound is the inhibition of the spliceosome, a critical cellular machine responsible for pre-messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle, this compound disrupts the catalytic activity of the spliceosome, leading to the accumulation of unspliced pre-mRNAs, aberrant protein synthesis, and ultimately, plant death. This document details the signaling pathway of spliceosome inhibition, presents quantitative data on herbicidal activity, and provides comprehensive experimental protocols for researchers investigating this class of compounds.
Introduction
The increasing demand for effective and selective herbicides with novel modes of action is a driving force in agrochemical research. Herbicidins, a family of adenosine-derived nucleoside antibiotics, have demonstrated significant promise due to their selective phytotoxicity towards broadleaf weeds while exhibiting minimal effects on monocotyledonous crops like rice.[1] this compound, a prominent member of this family, has been identified as a potent inhibitor of a fundamental cellular process, pre-mRNA splicing, offering a distinct mechanism of action compared to many commercial herbicides that target processes like photosynthesis or amino acid biosynthesis.[2][3] Understanding the intricate details of this compound's mode of action is crucial for the development of new herbicidal agents and for elucidating the fundamental biology of splicing in plants.
Molecular Target and Mechanism of Action
The primary molecular target of this compound in eukaryotic cells, including those of dicotyledonous plants, is the SF3B1 protein , a core component of the SF3B complex within the U2 snRNP of the spliceosome.[4][5] The spliceosome is a large and dynamic ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNAs to generate mature messenger RNA (mRNA) ready for translation into proteins.[2]
This compound, along with structurally related compounds like spliceostatin A and herboxidiene, binds to a specific pocket on the SF3B1 protein.[5] This binding event interferes with the conformational changes required for the stable association of the U2 snRNP with the branch point sequence of the intron during the early stages of spliceosome assembly (Complex A formation).[4] By arresting the spliceosome at this early stage, this compound effectively blocks the subsequent catalytic steps of splicing.
The inhibition of pre-mRNA splicing by this compound leads to a cascade of downstream cellular defects:
-
Accumulation of Unspliced Pre-mRNAs: The most direct consequence is the cellular buildup of pre-mRNAs containing introns.
-
Aberrant Protein Synthesis: The presence of introns in mRNAs can lead to the introduction of premature stop codons or frameshift mutations, resulting in the translation of truncated or non-functional proteins.
-
Nonsense-Mediated Decay (NMD): The cellular machinery may recognize these aberrant transcripts and target them for degradation through the NMD pathway, leading to a depletion of essential proteins.
-
Cellular Stress and Apoptosis: The widespread disruption of gene expression and protein synthesis triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis) and the observable necrotic symptoms in the plant.
Signaling Pathway of Spliceosome Inhibition by this compound
Quantitative Data on Herbicidal Activity
| Plant Species | Assay Type | Concentration | Observed Effect | Reference |
| Brassica rapa (Chinese Cabbage) | Seed Germination Inhibition | Not specified | Inhibition of germination | |
| Amaranthus retroflexus (Redroot Pigweed) | Post-emergence Application | 62.5 ppm | Sensitive, leading to necrosis | |
| Dicotyledonous Weeds (General) | Post-emergence Application | Not specified | Selective and contact killing effect |
Note: The lack of standardized IC50/EC50 values in the literature highlights the need for further quantitative studies to fully characterize the herbicidal profile of this compound. The experimental protocols provided in the subsequent section offer a framework for generating such data.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the herbicidal activity of this compound on dicotyledonous plants and for demonstrating its mechanism of action through in vitro splicing inhibition.
Protocol for Whole-Plant Herbicidal Activity Assay and EC50 Determination
This protocol describes a whole-plant bioassay using a model dicotyledonous plant, Arabidopsis thaliana, to determine the effective concentration of this compound that causes a 50% reduction in a measured growth parameter (EC50).
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar)
-
Petri dishes (90 mm)
-
Sterile water
-
Growth chamber with controlled light, temperature, and humidity
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse five times with sterile water.
-
Resuspend the sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.
-
Pipette the seeds onto Petri dishes containing growth medium supplemented with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-phytotoxic level (e.g., 0.1% DMSO).
-
-
Plant Growth:
-
Place the Petri dishes vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Data Collection:
-
After a defined period of growth (e.g., 7-10 days), photograph or scan the Petri dishes.
-
Using image analysis software, measure the primary root length of at least 20 seedlings per treatment. Other parameters such as fresh weight or leaf area can also be measured.
-
-
Data Analysis:
-
Calculate the average root length for each this compound concentration.
-
Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the untreated control.
-
Plot the normalized root length against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R with drc package) to determine the EC50 value.
-
Protocol for In Vitro Splicing Inhibition Assay
This protocol describes an in vitro assay to directly assess the inhibitory effect of this compound on the pre-mRNA splicing machinery using a nuclear extract from a dicotyledonous plant.
Materials:
-
Dicotyledonous plant tissue (e.g., Arabidopsis thaliana seedlings or tobacco BY-2 cells)
-
Nuclear extraction buffers and reagents
-
In vitro transcription system for generating radiolabeled pre-mRNA substrate
-
This compound stock solution
-
Splicing reaction buffer
-
RNase inhibitors
-
Proteinase K
-
TRIzol or similar RNA extraction reagent
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or autoradiography film
Procedure:
-
Preparation of Plant Nuclear Extract:
-
Isolate nuclei from fresh or frozen plant tissue following established protocols. This typically involves tissue homogenization, filtration, and differential centrifugation to pellet the nuclei.
-
Lyse the purified nuclei and extract the nuclear proteins. Dialyze the extract against a storage buffer and determine the protein concentration.
-
-
Synthesis of Radiolabeled Pre-mRNA Substrate:
-
Generate a pre-mRNA substrate containing at least one intron flanked by exons using in vitro transcription with a linearized plasmid DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Purify the radiolabeled pre-mRNA transcript.
-
-
In Vitro Splicing Reaction:
-
Set up splicing reactions in small volumes (e.g., 25 µL) containing the plant nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and splicing buffer.
-
Add this compound at a range of concentrations to the experimental reactions. Include a solvent-only control.
-
Incubate the reactions at the optimal temperature for the plant extract (e.g., 25-30°C) for a specific time course (e.g., 0, 30, 60, 120 minutes).
-
-
RNA Extraction and Analysis:
-
Stop the reactions by adding a stop solution containing proteinase K to digest the proteins.
-
Extract the RNA from the reaction mixtures using an appropriate method (e.g., TRIzol extraction followed by isopropanol precipitation).
-
Separate the RNA products (pre-mRNA, spliced mRNA, and splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands using a phosphorimager or by exposing the gel to autoradiography film.
-
-
Interpretation of Results:
-
In the control reaction, the intensity of the pre-mRNA band should decrease over time, with a corresponding increase in the intensity of the spliced mRNA band.
-
In the presence of this compound, the splicing process will be inhibited, resulting in the persistence of the pre-mRNA band and a significant reduction or absence of the spliced mRNA band, even at later time points.
-
Conclusion
This compound represents a class of natural herbicides with a highly specific and potent mode of action: the inhibition of the spliceosome through targeting the SF3B1 protein. This mechanism offers a valuable alternative to existing herbicide classes and provides a powerful tool for studying the intricacies of pre-mRNA splicing in plants. The selective toxicity of this compound towards dicotyledonous plants makes it an attractive candidate for further development as a bioherbicide. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the herbicidal activity of this compound and to further investigate its molecular interactions with the plant splicing machinery. Future research should focus on determining the precise structural basis for its selectivity and on identifying other potential cellular targets to fully elucidate its phytotoxic profile. This knowledge will be instrumental in the rational design of next-generation herbicides with improved efficacy and environmental safety.
References
- 1. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation | eLife [elifesciences.org]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Biological Activities of Herbicidin Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicidins, a family of nucleoside antibiotics produced by Streptomyces species, have garnered significant attention for their diverse biological activities.[1] These complex molecules, characterized by a unique tricyclic undecose core, exhibit a wide spectrum of effects, including potent herbicidal, antimicrobial, and antitumor properties.[2][3] This technical guide provides an in-depth overview of the biological activities of various Herbicidin congeners, summarizing available quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.
Herbicidal Activity
Table 1: Herbicidal Activity of Herbicidin Congeners (IC50 in µM)
| Congener | Arabidopsis thaliana | Echinochloa crus-galli | Lemna minor | Brassica napus |
| Herbicidin A | Data not available | Data not available | Data not available | Data not available |
| Herbicidin B | Data not available | Data not available | Data not available | Data not available |
| Herbicidin F | Data not available | Data not available | Data not available | Data not available |
| Herbicidin G | Data not available | Data not available | Data not available | Data not available |
| Herbicidin H | Data not available | Data not available | Data not available | Data not available |
Note: Specific IC50 values for Herbicidin congeners against various plant species are not widely reported in the available literature.
Experimental Protocol: Herbicidal Activity Assay (Whole Plant Assay)
A common method to assess the herbicidal activity of natural products is a whole plant assay. The following is a generalized protocol:
-
Plant Preparation: Seeds of the target weed species (e.g., Arabidopsis thaliana, Echinochloa crus-galli) are sown in small pots containing a suitable growth medium and allowed to germinate and grow under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Treatment Application: Herbicidin congeners are dissolved in an appropriate solvent (e.g., DMSO) and then diluted with water containing a surfactant to the desired concentrations. The solutions are sprayed evenly onto the foliage of the plants at a specific growth stage (e.g., two- to three-leaf stage).
-
Observation: The treated plants are returned to the controlled environment and observed daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Data Collection: After a set period (e.g., 7-14 days), the herbicidal effect is quantified by measuring parameters such as plant height, fresh weight, or dry weight. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in plant growth compared to the untreated control.
Mechanism of Action: Spliceosome Inhibition
While the precise herbicidal mechanism of action for all Herbicidin congeners is not fully elucidated, a prominent hypothesis for some related natural products is the inhibition of the spliceosome, a crucial cellular machinery responsible for intron removal from pre-mRNA.[4][5][6]
Figure 1: Proposed herbicidal mechanism of action via spliceosome inhibition.
Antimicrobial Activity
Herbicidin congeners have also demonstrated notable antimicrobial activity, particularly against various fungal pathogens.
Table 2: Antifungal Activity of Herbicidin Congeners (MIC in µg/mL)
| Congener | Trichophyton rubrum | Trichophyton asteroides | Trichophyton mentagrophytes | Botrytis cinerea | Blastomyces brasiliensis |
| Herbicidin F | 6.25[7] | 6.25[7] | 6.25-12.5[7] | 12.5[7] | 12.5-25[7] |
| Herbicidin G | 6.25[7] | 6.25[7] | 6.25-12.5[7] | 12.5[7] | 12.5-25[7] |
Note: Herbicidins F and G showed no inhibitory activity against bacteria and yeast tested at a concentration of 100 µg/mL.[7]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of antifungal agents is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium.
-
Drug Dilution: The Herbicidin congener is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Figure 2: Workflow for broth microdilution antifungal susceptibility testing.
Antitumor Activity
Several Herbicidin congeners have been evaluated for their potential as cancer chemopreventive agents, with some showing inhibitory effects on signaling pathways implicated in cancer progression.[8]
Table 3: Antitumor Activity of Herbicidin Congeners (GI50 in µM)
| Congener | MCF-7 (Breast) | SF-268 (CNS) | NCI-H460 (Lung) |
| Herbicidin A | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Herbicidin F | Data not available | Data not available | Data not available |
| Herbicidin G | Data not available | Data not available | Data not available |
| Herbicidin H | Data not available | Data not available | Data not available |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine the cytotoxicity of compounds on cultured cells.[9][10][11]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Herbicidin congener for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a wavelength of 510 nm using a microplate reader. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
Some Herbicidin congeners have been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[8]
Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by Herbicidin congeners.
Conclusion
The Herbicidin family of natural products presents a rich source of biologically active molecules with potential applications in agriculture and medicine. Their diverse activities, including herbicidal, antifungal, and antitumor effects, warrant further investigation. While quantitative data for many congeners remain limited, the available information underscores the importance of continued research to fully elucidate their structure-activity relationships and mechanisms of action. This guide provides a foundational understanding for researchers and developers interested in harnessing the potential of these fascinating compounds.
References
- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbicidin congeners, undecose nucleosides from an organic extract of Streptomyces sp. L-9-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to the Tricyclic Undecose Core of Herbicidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicidin B, a member of the herbicidin family of nucleoside antibiotics, possesses a unique and complex chemical architecture centered around a tricyclic undecose core.[1][2][3] This intricate scaffold, a furano-pyrano-pyran system, is responsible for the compound's notable biological activities, which include selective herbicidal effects against dicotyledonous plants, as well as antifungal and antialgal properties.[1][4][5] The structural complexity and significant bioactivity of the herbicidin core have made it a compelling target for biosynthetic studies and synthetic chemists alike. This guide provides a comprehensive technical overview of the structure, biosynthesis, and chemical synthesis of the tricyclic undecose core of this compound, presenting key data in a structured format and visualizing complex pathways to facilitate a deeper understanding for research and development professionals.
Structure of the Tricyclic Undecose Core
The defining feature of this compound is its tricyclic undecose (C11) sugar moiety attached to an adenine nucleobase.[1][2] This core consists of a furan ring (ring A) and a pyran ring (ring C) linked by a methylene bridge and a hemiketal linkage, which together form a central six-membered ring (ring B).[1][2] This rigid, fused ring system imparts a distinct three-dimensional conformation that is crucial for its biological function.
Spectroscopic Data
The structural elucidation of the tricyclic core has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported 1H and 13C NMR data for the core of a related herbicidin derivative, which provides a reference for the chemical shifts of the key structural components.
Table 1: 1H NMR Spectroscopic Data for the Tricyclic Undecose Core of a Herbicidin Derivative
| Position | Chemical Shift (δ, ppm) |
| 1' | 5.95 |
| 2' | 4.65 |
| 3' | 4.30 |
| 4' | 4.20 |
| 5' | 2.55, 2.25 |
| 6' | 4.05 |
| 7' | - |
| 8' | 5.30 |
| 9' | 4.15 |
| 10' | 4.40 |
| 11' | 3.75 |
Data extracted from related herbicidin structures as a reference.
Table 2: 13C NMR Spectroscopic Data for the Tricyclic Undecose Core of a Herbicidin Derivative [1]
| Position | Chemical Shift (δ, ppm) |
| 1' | 88.5 |
| 2' | 74.5 |
| 3' | 78.0 |
| 4' | 84.0 |
| 5' | 35.0 |
| 6' | 75.0 |
| 7' | 108.0 |
| 8' | 70.0 |
| 9' | 72.0 |
| 10' | 68.0 |
| 11' | 170.0 |
Data extracted from related herbicidin structures as a reference.
Biosynthesis of the Tricyclic Undecose Core
The biosynthesis of the herbicidin core is a complex process involving a dedicated gene cluster (her) and a series of enzymatic transformations.[1][2] The core is assembled from precursors derived from D-glucose and D-ribose.[2][3] The key steps in the formation of the tricyclic structure are catalyzed by a suite of enzymes encoded by the her cluster, including oxidoreductases, a radical SAM enzyme, and enzymes involved in C-C bond formation.[1][2]
A proposed biosynthetic pathway for the formation of the tricyclic undecose core is depicted below. This pathway highlights the key enzymatic steps and intermediate structures.
References
- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicidins A and B, two new antibiotics with herbicidal activity. I. Producing organism and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthetic Precursors of Herbicidin B: The Roles of D-Glucose and D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicidins are a family of complex nucleoside antibiotics produced by Streptomyces species, exhibiting potent herbicidal, antifungal, and antiparasitic activities.[1] Their unique tricyclic core, composed of a furan ring (ring A) linked to a pyran ring (ring C) through a methylene bridge and a hemiketal linkage to form a second six-membered ring (B), has made their biosynthesis a subject of significant scientific interest. This technical guide provides a detailed exploration of the foundational precursors of the herbicidin core, D-glucose and D-ribose, summarizing key quantitative data from isotope labeling studies, outlining experimental protocols, and visualizing the established biosynthetic pathways.
D-Glucose and D-Ribose as the Core Building Blocks
Isotope labeling studies have definitively established that the intricate undecose (C11) core of herbicidins is derived from two primary carbohydrate precursors: D-glucose and D-ribose.[2] Specifically, feeding experiments with ¹³C-labeled precursors have revealed that the furan ring (ring A) of the herbicidin molecule originates from D-ribose, while the pyran ring (ring C) is derived from D-glucose.[1][2]
Quantitative Analysis of Precursor Incorporation
While the initial publications qualitatively described the incorporation of D-glucose and D-ribose, this guide presents a summary of the quantitative findings from ¹³C NMR analysis of Herbicidin A isolated from Streptomyces sp. L-9-10 cultures fed with labeled precursors.
| Labeled Precursor | Observed Incorporation | Reference |
| [U-¹³C]D-glucose | Significant enrichment of carbon signals corresponding to Ring C of the herbicidin core. The anomeric carbon of glucose is incorporated as C-6' of herbicidin, and the remaining five carbons of glucose form the rest of Ring C. | [2] |
| [U-¹³C]D-ribose | Significant enrichment of carbon signals corresponding to Ring A of the herbicidin core. The five carbons of ribose are incorporated intact to form the furan ring. | [2] |
| [5-¹³C]D-ribose | Specific enrichment of the C5' carbon of Ring B in Herbicidin A, confirming the ribosyl origin of this carbon. | [2] |
| [Me-¹³C]L-methionine | Enrichment of the two methyl groups present in Herbicidin A, indicating that L-methionine is the methyl donor for the methylation events in the biosynthetic pathway. | [2] |
| [U-¹³C,¹⁵N]L-isoleucine | Intact incorporation into the 5-hydroxytiglyl moiety of Herbicidin A, demonstrating that this side chain is derived from isoleucine catabolism. | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the roles of D-glucose and D-ribose in herbicidin biosynthesis.
¹³C-Labeling and Fermentation of Streptomyces sp. L-9-10
Objective: To incorporate ¹³C-labeled precursors into Herbicidin A for biosynthetic studies.
Materials:
-
Streptomyces sp. L-9-10 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (specific composition optimized for Herbicidin A production)
-
¹³C-labeled precursors ([U-¹³C]D-glucose, [U-¹³C]D-ribose, [5-¹³C]D-ribose)
-
Sterile flasks and incubator shaker
Procedure:
-
Inoculum Preparation: A seed culture of Streptomyces sp. L-9-10 is prepared by inoculating a suitable seed medium and incubating at 28-30°C with shaking for 2-3 days.
-
Production Culture: The production medium is inoculated with the seed culture.
-
Precursor Feeding: The ¹³C-labeled precursor is added to the production culture at a specific time point during fermentation, typically at the onset of secondary metabolite production. The concentration of the labeled precursor is optimized to ensure efficient incorporation without inhibiting growth.
-
Fermentation: The culture is incubated for an extended period (e.g., 7-10 days) at 28-30°C with vigorous shaking to allow for the production and accumulation of Herbicidin A.
-
Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant.
Extraction and Purification of Herbicidin A
Objective: To isolate pure Herbicidin A from the fermentation broth for structural analysis.
Materials:
-
Fermentation broth from the ¹³C-labeling experiment
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Extraction: The supernatant from the fermentation broth is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Solid-Phase Extraction (SPE): The crude extract is subjected to SPE to remove impurities and enrich for the herbicidin compounds.
-
High-Performance Liquid Chromatography (HPLC): The enriched extract is further purified by HPLC using a gradient of solvents (e.g., water and acetonitrile) to isolate pure Herbicidin A. The fractions containing Herbicidin A are collected based on their retention time and UV absorbance.
NMR Spectroscopic Analysis
Objective: To determine the pattern of ¹³C-incorporation in the isolated Herbicidin A.
Materials:
-
Purified ¹³C-labeled Herbicidin A
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: The purified Herbicidin A is dissolved in a deuterated solvent and transferred to an NMR tube.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For labeled samples, quantitative ¹³C NMR is performed to determine the extent of ¹³C enrichment at each carbon position. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are also conducted to aid in the assignment of all proton and carbon signals.
-
Data Analysis: The ¹³C NMR spectra of the labeled Herbicidin A are compared to that of unlabeled Herbicidin A to identify the enriched carbon atoms. The pattern of enrichment provides direct evidence for the biosynthetic origin of different parts of the molecule.
Biosynthetic Pathway and Key Enzymatic Steps
The incorporation of D-glucose and D-ribose into the herbicidin core is a complex enzymatic process. The initial steps of this pathway have been elucidated and involve a novel mechanism of C-glycosylation.
Caption: Early steps in Herbicidin biosynthesis.
The biosynthesis is initiated by the conversion of D-glucose into an activated form, UDP/TDP-glucuronic acid. The enzyme Her5, an NAD-dependent oxidoreductase, then catalyzes a C3" dehydrogenation of the NDP-glucuronic acid, which facilitates the elimination of the NDP group to form an activated glycosyl donor.[1] Subsequently, the enzyme Her4, an S-adenosylhomocysteine (SAH) hydrolase homolog, catalyzes a C-C bond formation between the activated glycosyl donor and the C5' of an ADP/ATP molecule, which is derived from D-ribose.[1] This results in a C5'-glycosylated product, which then undergoes further enzymatic modifications to form the complex tricyclic core of herbicidin.
Experimental Workflow Visualization
The overall workflow for the elucidation of herbicidin precursors can be visualized as follows:
Caption: Workflow for precursor identification.
This systematic approach, combining microbial fermentation, isotope labeling, and advanced analytical techniques, has been instrumental in unraveling the biosynthetic origins of the herbicidin family of natural products.
Conclusion
The biosynthesis of the herbicidin core is a remarkable example of how simple carbohydrate precursors, D-glucose and D-ribose, are transformed into a complex and biologically active molecule. The elucidation of this pathway, through meticulous isotope labeling experiments and enzymatic studies, not only enhances our fundamental understanding of natural product biosynthesis but also opens avenues for the bioengineering of novel herbicidin analogs with potentially improved therapeutic or agricultural properties. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.
References
- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Her Enzymes in the Biosynthesis of Herbicidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Herbicidins, a family of nucleoside antibiotics produced by Streptomyces species, exhibit potent herbicidal, antifungal, and antialgal activities. Their unique and complex tricyclic undecose core, coupled with various decorations, has garnered significant interest from the scientific community. The biosynthesis of these fascinating natural products is orchestrated by a dedicated set of enzymes encoded within the her gene cluster. This technical guide provides an in-depth exploration of the "Her" enzymes, detailing their specific roles, available quantitative data, and the experimental protocols used for their characterization.
Core Biosynthesis of the Herbicidin Tricyclic Skeleton
The formation of the characteristic furano-pyrano-pyran core of herbicidin is a complex process involving a series of enzymatic transformations, starting from the precursors D-glucose and D-ribose. The key enzymes involved in the early stages of this process are Her4, Her5, Her6, and Her7.
Her4 and Her5: A Novel C-Glycosylation Mechanism
The initial and crucial carbon-carbon bond formation between the glucose- and ribose-derived units is catalyzed by the synergistic action of Her4 and Her5.[1][2] This process represents an atypical mechanism of C-glycosylation.
-
Her5 , an NAD-binding oxidoreductase, catalyzes the C3″ dehydrogenation of an NDP-glucuronic acid (like UDP-glucuronic acid or TDP-glucuronic acid) to facilitate the elimination of the NDP group, forming an activated glycosyl donor.[1]
-
Her4 , an NAD-dependent S-adenosylhomocysteine (SAH) hydrolase homolog, then facilitates the C-glycosylation of ADP or ATP at the C5′ position with the activated glucuronic acid derivative.[1][2] This reaction is reminiscent of the catalysis by NAD-dependent SAH-hydrolases.[1]
The in vitro characterization of Her4 and Her5 has demonstrated their essential roles in this initial C-C coupling.[1][2]
Her6 and Her7: Formation of the Tricyclic Core
Following the initial C-C bond formation, the pathway proceeds towards the construction of the tricyclic core, with Her6 and Her7 playing vital, albeit less definitively characterized, roles.
-
Her6 , annotated as a B12-dependent radical SAM enzyme, is proposed to catalyze the epimerization at the C3′ position of the undecose intermediate.[1][3] This stereochemical rearrangement is crucial for the subsequent cyclization events.
-
Her7 , a putative dehydrogenase, is thought to catalyze an oxidation step, which then predisposes the intermediate to a non-enzymatic hemiketal formation, leading to the generation of the final tricyclic herbicidin core.[3]
Tailoring the Herbicidin Core: The Role of Her8, Her9, Her10, and Her11
Once the undecorated tricyclic core, aureonuclemycin, is formed, a series of tailoring enzymes, Her8, Her9, Her10, and Her11, modify it to produce the various herbicidin congeners, including the most decorated form, herbicidin A.[4]
-
Her9 (and its homolog HbcH) , a serine hydrolase, is responsible for the acylation at the C8′-OH group, attaching a tiglyl moiety derived from L-isoleucine catabolism.[3][4] This reaction utilizes tiglyl-CoA as the acyl donor.[4]
-
Her8 (and its homolog HbcF) , a methyltransferase, catalyzes the methylation of the C11′-carboxylate group.[3][5] Interestingly, the homolog HbcF shows broader substrate specificity compared to Her8.[1]
-
Her10 (and its homolog HbcG) , another methyltransferase, is responsible for the methylation of the C2′-OH group.[3][4] This enzyme exhibits stringent substrate selectivity, requiring prior C8'-O-acylation and C11'-O-methylation.[1]
-
Her11 (and its homolog HbcI) , a P450 hydroxylase, catalyzes the hydroxylation of the tiglyl moiety to produce the 5-hydroxytiglyl group found in herbicidin A.[3][4]
Quantitative Data on Her Enzymes
While detailed kinetic parameters for all Her enzymes are not exhaustively compiled in single reports, data from various in vitro studies provide insights into their activity and substrate preferences. The following table summarizes the available information.
| Enzyme | Class | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |
| Her4 | NAD-dependent SAH hydrolase homolog | ADP/ATP, activated glucuronic acid derivative | C5'-glycosylated ADP/ATP | Data not explicitly tabulated in sources. | [1][2] |
| Her5 | NAD-binding oxidoreductase | UDP/TDP-glucuronic acid | Activated glycosyl donor | Data not explicitly tabulated in sources. | [1] |
| Her8 | Methyltransferase | Herbicidin intermediates with a free C11'-COOH | C11'-methylated herbicidins | Shows stricter substrate specificity than its homolog HbcF. | [1] |
| Her9 | Serine hydrolase | Aureonuclemycin, tiglyl-CoA | C8'-O-tiglylated aureonuclemycin | Catalyzes the transfer of a tiglyl group. | [4] |
| Her10 | Methyltransferase | C8'-O-acylated and C11'-O-methylated intermediates | C2'-O-methylated herbicidins | Exhibits stringent substrate selectivity. | [1] |
| Her11 | P450 hydroxylase | Tiglyated herbicidin intermediates | 5-hydroxytiglylated herbicidins | Catalyzes hydroxylation. | [4] |
Experimental Protocols
The characterization of the Her enzymes has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
General Protocol for Heterologous Expression and Purification of Her Enzymes
-
Gene Cloning: The gene encoding the target Her enzyme is amplified from the genomic DNA of a herbicidin-producing Streptomyces strain via PCR. The amplified gene is then cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pSET152 for Streptomyces) containing a suitable tag (e.g., His6-tag) for purification.
-
Heterologous Expression: The expression plasmid is introduced into a suitable host organism, typically E. coli BL21(DE3) for soluble proteins or a Streptomyces host like S. lividans for proteins that require specific folding or cofactors. Protein expression is induced under optimized conditions of temperature and inducer concentration (e.g., IPTG for E. coli).
-
Cell Lysis and Protein Purification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or using a French press. The crude lysate is clarified by centrifugation. The supernatant containing the soluble tagged protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.
In Vitro Enzyme Assays
The functional characterization of the Her enzymes is performed through in vitro assays with purified enzymes and potential substrates.
Assay for Her4 and Her5 Activity:
-
A reaction mixture is prepared containing the purified Her4 and Her5 enzymes, their respective substrates (e.g., ADP and UDP-glucuronic acid), and the cofactor NAD+.[1]
-
The reaction is incubated at a specific temperature for a defined period.
-
The reaction is quenched, and the products are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of the C-glycosylated product.[1]
Assay for Methyltransferase (Her8 and Her10) Activity:
-
A reaction mixture is prepared containing the purified methyltransferase, the acceptor substrate (a herbicidin intermediate), and the methyl donor S-adenosyl-L-methionine (SAM).
-
The reaction is incubated and then analyzed by HPLC-MS to monitor the consumption of the substrate and the formation of the methylated product.
Assay for Acyltransferase (Her9) Activity:
-
The assay mixture includes the purified Her9 enzyme, the acceptor substrate (e.g., aureonuclemycin), and the acyl donor (tiglyl-CoA).[4]
-
The reaction progress is monitored by HPLC-MS to detect the formation of the acylated product.[4]
Visualizations
Herbicidin Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of herbicidin A.
Experimental Workflow for Her Enzyme Characterization
Caption: General experimental workflow for the characterization of Her enzymes.
References
- 1. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of the Herbicidin B Core Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the core structure of Herbicidin B, a complex nucleoside antibiotic. The synthesis is notable for its strategic use of a samarium diiodide-promoted aldol-type C-glycosidation and a conformational restriction strategy to achieve high stereoselectivity.
Introduction
This compound is a member of the herbicidin family of nucleoside antibiotics, which exhibit a range of biological activities, including herbicidal, antibacterial, and antifungal properties. Its complex tricyclic core structure has made it a challenging target for total synthesis. The key to the successful stereoselective synthesis of the this compound core lies in the controlled formation of the C-glycosidic bond and the subsequent construction of the tricyclic system with the correct stereochemistry. The foundational work by Matsuda and coworkers established a robust strategy to address these challenges.[1][2][3]
The overall synthetic approach involves the coupling of a protected ulose derivative with an adenine nucleoside aldehyde fragment. A pivotal step in this synthesis is the samarium diiodide (SmI2)-promoted aldol-type C-glycosidation. Furthermore, a conformational restriction strategy, employing bulky silyl protecting groups, is crucial for directing the stereochemical outcome of the key bond-forming reactions.[1][2][3]
Key Synthetic Strategies
Two core strategies are central to the successful synthesis of the this compound core:
-
Samarium Diiodide-Promoted Aldol-Type C-Glycosidation: This reaction forms the crucial carbon-carbon bond between the sugar and the nucleoside fragments. The use of SmI2 allows for the generation of a samarium enolate from a phenylthioulose precursor, which then reacts with the nucleoside aldehyde.
-
Conformational Restriction for Stereocontrol: The stereochemistry of the newly formed chiral centers is controlled by strategically placing bulky protecting groups on the pyranose ring of the ulose. This restricts the conformational flexibility of the ring and directs the incoming electrophile to a specific face, thus ensuring the desired stereochemical outcome.
Experimental Workflow
The overall workflow for the synthesis of the this compound core structure can be visualized as a multi-step process involving the preparation of key fragments followed by their stereoselective coupling and subsequent cyclization.
Figure 1. Overall synthetic workflow for the this compound core.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the this compound core structure, based on the pioneering work of Matsuda and coworkers.
| Step | Reactants | Product | Yield (%) |
| 1. Preparation of Phenylthioulose Precursor | Protected Glucal | Phenylthioulose Derivative | ~60-70 |
| 2. Preparation of Nucleoside Aldehyde | Protected Adenosine | Adenine Nucleoside 5'-aldehyde | ~80-90 |
| 3. SmI2-Promoted C-Glycosidation | Phenylthioulose Derivative, Nucleoside Aldehyde | Aldol Adduct | ~70-80 |
| 4. Diastereoselective Reduction of Ketone | Aldol Adduct | Diol Intermediate | >90 |
| 5. Deprotection and Cyclization | Diol Intermediate | This compound Core Structure | ~50-60 |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments in the stereoselective synthesis of the this compound core structure.
Protocol 1: Samarium Diiodide-Promoted Aldol-Type C-Glycosidation
This protocol describes the crucial C-C bond formation between the protected phenylthioulose and the nucleoside aldehyde.
Materials:
-
Protected Phenylthioulose Derivative
-
Protected Adenine Nucleoside 5'-aldehyde
-
Samarium(II) iodide (SmI2), 0.1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the protected phenylthioulose derivative (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a 0.1 M solution of SmI2 in THF (2.2 equiv) dropwise.
-
Stir the resulting deep green solution for 30 minutes at -78 °C to ensure the formation of the samarium enolate.
-
To this solution, add a solution of the protected adenine nucleoside 5'-aldehyde (1.2 equiv) in anhydrous THF dropwise over 15 minutes.
-
Continue stirring the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.
Logical Relationship of Key Step:
Figure 2. Formation of the aldol adduct via a samarium enolate.
Protocol 2: Conformational Restriction Strategy - Diastereoselective Reduction
This protocol details the diastereoselective reduction of the ketone in the aldol adduct, a step where the conformational restriction imposed by bulky silyl groups dictates the stereochemical outcome.
Materials:
-
Aldol Adduct from Protocol 1
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a mixture of CH2Cl2 and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH4 (3.0 equiv) portionwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diastereomerically pure diol.
Protocol 3: Deprotection and Final Cyclization
This protocol describes the removal of protecting groups and the spontaneous cyclization to form the tricyclic core of this compound.
Materials:
-
Diol from Protocol 2
-
TBAF (Tetra-n-butylammonium fluoride), 1.0 M solution in THF
-
Acetic acid
-
Anhydrous THF
Procedure:
-
To a solution of the diol (1.0 equiv) in anhydrous THF, add acetic acid (2.0 equiv).
-
Add a 1.0 M solution of TBAF in THF (5.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the this compound core structure.
Conclusion
The stereoselective synthesis of the this compound core structure is a significant achievement in natural product synthesis. The protocols outlined above, based on the foundational work in the field, provide a roadmap for researchers aiming to construct this complex molecule. The strategic use of modern synthetic methodologies, particularly the SmI2-promoted C-glycosidation and the principle of conformational restriction, are key to overcoming the synthetic challenges. These approaches offer valuable insights for the synthesis of other complex nucleoside antibiotics and for the development of novel therapeutic agents.
References
Application Note: Quantitative Analysis of Herbicidin B in Fermentation Broth using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herbicidin B is a nucleoside antibiotic produced by various Streptomyces species, exhibiting significant herbicidal activity, particularly against dicotyledonous plants. Its complex tricyclic structure presents a unique mode of action, making it a compound of interest for the development of new herbicides. The primary mechanism of its phytotoxicity is believed to be the rapid disruption of plant cell membranes, leading to electrolyte leakage and cell death, a mode of action distinct from many commercial herbicides that target photosynthesis.
This application note provides a detailed protocol for the quantitative analysis of this compound in a common matrix, such as a Streptomyces fermentation broth, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is designed to be sensitive, specific, and robust, making it suitable for both research and quality control applications in the development of this compound as a potential bioherbicide.
Data Presentation
Table 1: HPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Manufacturer's recommendation |
Table 2: MRM Transitions and MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 454.2 | 322.1 | 25 | 136.1 | 35 |
Table 3: Representative Quantitative Performance Data
The following data are representative of typical method performance and should be validated in your laboratory.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocols
1. Standard Preparation
An analytical standard of this compound is commercially available and should be used for the preparation of calibration standards and quality control samples.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. These working solutions will be used to spike into a blank matrix to prepare the calibration curve.
2. Sample Preparation from Streptomyces Fermentation Broth
-
Centrifugation: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.
-
Supernatant Collection: Carefully collect the supernatant.
-
Protein Precipitation: To 500 µL of the supernatant, add 1 mL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: this compound's proposed mechanism of action.
Application Notes and Protocols for Herbicidin B Production in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fermentation, extraction, and quantification of Herbicidin B, a potent herbicidal compound produced by Streptomyces species. The following sections offer comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and a representative signaling pathway involved in the regulation of secondary metabolite production in Streptomyces.
Introduction to this compound
Herbicidins are a family of nucleoside antibiotics produced by various Streptomyces species that exhibit significant herbicidal, antifungal, and antibacterial activities. This compound, along with other members of the herbicidin family, possesses a complex chemical structure that makes its production through chemical synthesis challenging. Therefore, microbial fermentation remains the primary method for its production. Optimizing fermentation conditions is crucial for enhancing the yield and purity of this compound for research and potential commercial applications.
Experimental Protocols
Strain Maintenance and Inoculum Preparation
A suitable producing strain, such as Streptomyces sagonomensis, is essential for the successful production of this compound.
Protocol 2.1.1: Strain Maintenance
-
Prepare agar plates with a suitable medium for Streptomyces sporulation, such as Bennet's Agar (see Table 1 for composition).
-
Inoculate the plates with a spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubate the plates at 28-30°C for 7-10 days, or until abundant sporulation is observed.
-
Harvest the spores by gently scraping the surface of the agar and suspending them in sterile 20% (v/v) glycerol.
-
Store the spore suspension at -80°C for long-term preservation.
Protocol 2.1.2: Inoculum Development
This two-stage protocol ensures a healthy and active inoculum for the production fermenter.
-
Seed Stage 1:
-
Aseptically transfer 1 mL of the thawed spore suspension to a 250 mL flask containing 50 mL of Seed Medium (see Table 1).
-
Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.
-
-
Seed Stage 2 (Production Inoculum):
-
Transfer 5 mL of the culture from Seed Stage 1 to a 1 L flask containing 200 mL of the same Seed Medium.
-
Incubate the flask under the same conditions (28-30°C, 200-250 rpm) for another 48 hours. This culture will serve as the inoculum for the production fermenter.
-
Fermentation for this compound Production
This protocol outlines the batch fermentation process for this compound production. For enhanced yields, a fed-batch strategy can be implemented by feeding a concentrated solution of the primary carbon source (e.g., glucose or soluble starch) to maintain its optimal concentration in the fermenter.
Protocol 2.2.1: Batch Fermentation
-
Prepare the Production Medium (see Table 2) in a suitable fermenter. Sterilize the fermenter and medium.
-
Inoculate the sterile Production Medium with 5-10% (v/v) of the Seed Stage 2 culture.
-
Maintain the fermentation parameters as outlined in Table 3.
-
Monitor the fermentation progress by periodically measuring pH, dissolved oxygen, and substrate concentration.
-
The fermentation is typically carried out for 7-10 days. The optimal harvest time should be determined by analyzing the concentration of this compound in the culture broth.
Extraction and Purification of this compound
This compound is recovered from the fermentation broth using a series of extraction and chromatography steps.
Protocol 2.3.1: Extraction and Initial Purification
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
The supernatant contains the dissolved this compound.
-
Adsorb the herbicidins from the supernatant onto a resinous adsorbent (e.g., Amberlite XAD series) by passing the supernatant through a column packed with the resin.
-
Wash the column with water to remove unbound impurities.
-
Elute the herbicidins from the resin using aqueous acetone or methanol.[1]
-
Concentrate the eluate under reduced pressure to remove the organic solvent.
Protocol 2.3.2: Chromatographic Purification
-
The concentrated aqueous extract can be further purified using techniques such as counter-current distribution or silica gel chromatography to separate Herbicidin A and this compound.[1]
-
For silica gel chromatography, use a suitable solvent system (e.g., a gradient of chloroform and methanol) to achieve separation.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and evaporate the solvent.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
Protocol 2.4.1: HPLC Analysis
-
Sample Preparation: Filter the fermentation broth or purified fractions through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Detection: Monitor the elution profile at a wavelength of 260 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Media Composition for Inoculum Development
| Component | Concentration (g/L) | Role |
| Bennet's Agar (for sporulation) | ||
| Yeast Extract | 1.0 | Nitrogen and vitamin source |
| Beef Extract | 1.0 | Nitrogen and growth factor source |
| Casein Digest (Peptone) | 2.0 | Nitrogen source |
| Glucose | 10.0 | Carbon and energy source |
| Agar | 15.0 | Solidifying agent |
| Seed Medium | ||
| Glucose | 10.0 | Carbon and energy source |
| Soluble Starch | 20.0 | Complex carbon source |
| Soytone/Peptone | 10.0 | Nitrogen source |
| CaCO₃ | 3.0 | pH buffer |
| FeSO₄·7H₂O | 0.02 | Trace element |
Table 2: Production Medium Composition for this compound
| Component | Concentration (g/L) | Role |
| Soluble Starch | 40.0 - 60.0 | Primary carbon source |
| Soybean Meal/Peptone | 10.0 - 20.0 | Primary nitrogen source |
| Glucose | 5.0 - 10.0 | Readily available carbon source |
| K₂HPO₄ | 1.0 | Phosphate source and pH buffer |
| MgSO₄·7H₂O | 0.5 | Source of magnesium ions |
| CaCO₃ | 2.0 - 4.0 | pH buffer |
| Trace Element Solution | 1.0 mL/L | Provides essential micronutrients |
Note: The optimal Carbon-to-Nitrogen (C/N) ratio should be determined experimentally for the specific producing strain. A high C/N ratio has been shown to favor the production of related compounds like Herbicidin A.[2][3]
Table 3: Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Control Strategy |
| Temperature | 28 - 30 °C | Controlled via fermenter jacket |
| pH | 6.8 - 7.2 | Controlled with automated addition of acid/base |
| Agitation | 300 - 500 rpm | Maintained to ensure homogeneity and oxygen transfer |
| Aeration | 1.0 - 1.5 vvm | Sparged through the medium |
| Dissolved Oxygen (DO) | > 30% saturation | Controlled by adjusting agitation, aeration, or oxygen enrichment. Maintaining high DO during the growth phase can enhance production.[4][5][6] |
Visualizations
References
- 1. Herbicidins A and B, two new antibiotics with herbicidal activity II. Fermentation, isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 [jmb.or.kr]
- 4. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols: Extraction and Purification of Herbicidin B from Streptomyces Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicidin B is a nucleoside antibiotic produced by certain strains of Streptomyces, notably Streptomyces sagonomensis. It exhibits significant herbicidal activity, making it a compound of interest for the development of new bioherbicides. This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture broth, intended for laboratory-scale production and research. The methodology is compiled from established procedures for herbicidin isolation and general practices for the purification of secondary metabolites from Streptomyces.
This compound, along with its analogue Herbicidin A, possesses a unique tricyclic furano-pyrano-pyran structure. Effective purification is crucial for detailed bioactivity studies, structural elucidation, and further development as a potential herbicidal agent. The following protocols outline a multi-step process involving culture preparation, initial extraction, and subsequent chromatographic purification.
Materials and Reagents
-
Streptomyces sagonomensis strain
-
Culture media (e.g., M3 medium: soytone, glucose, soluble starch, CaCO₃)
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Solid Phase Extraction (SPE) cartridges or bulk resin (e.g., Diaion HP-20)
-
Silica gel for column chromatography
-
Sephadex LH-20 resin
-
Reverse-phase C18 silica gel
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
HPLC columns (preparative and analytical C18)
-
Solvents: Methanol (MeOH), Acetone, Ethyl Acetate (EtOAc), n-Hexane, Chloroform, Butanol, Acetonitrile (ACN), Water (HPLC grade)
-
Glassware and general laboratory equipment
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sagonomensis
-
Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragments of S. sagonomensis. Incubate at 27°C for 2-3 days on a rotary shaker (160 rpm).
-
Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., M3 medium)[1]. The typical inoculum size is 5-10% (v/v).
-
Fermentation: Incubate the production culture at 27°C for 7-10 days with continuous agitation (160-200 rpm)[1]. Monitor the production of this compound periodically by taking small samples and analyzing them via HPLC.
-
Harvesting: After the optimal fermentation time, harvest the culture broth for extraction.
Protocol 2: Extraction of Crude this compound
-
Biomass Removal: Centrifuge the culture broth at 8,000 rpm for 15-20 minutes to separate the mycelium from the supernatant[1]. The supernatant contains the secreted this compound.
-
Adsorption to Resin: Pass the clarified supernatant through a column packed with a non-ionic adsorbent resin, such as Diaion HP-20[1][2]. This step captures this compound and other nonpolar to moderately polar metabolites.
-
Washing: Wash the resin column with deionized water to remove salts, sugars, and other polar impurities.
-
Elution: Elute the adsorbed compounds from the resin using aqueous acetone or methanol[2]. A stepwise gradient of increasing organic solvent concentration (e.g., 20%, 50%, 80%, 100% methanol in water) can be used for initial fractionation[1].
-
Solvent Removal: Concentrate the fractions containing this compound under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Lyophilization: Freeze-dry the concentrated aqueous fraction to obtain a crude powder extract.
Protocol 3: Chromatographic Purification of this compound
The crude extract is a complex mixture of metabolites. A multi-step chromatographic approach is required for the isolation of pure this compound.
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a powder.
-
Load the dried powder onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform or hexane).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for instance, a chloroform-methanol solvent system[3][4].
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Dissolve the partially purified fraction from the silica gel step in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol at a constant flow rate[4]. This step separates compounds based on their molecular size and polarity.
-
Collect fractions and analyze for the presence of this compound.
-
Pool the relevant fractions and concentrate.
-
-
Preparative Reverse-Phase HPLC (Prep-HPLC):
-
Dissolve the enriched this compound fraction in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC results.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Desalt the collected fraction if necessary and lyophilize to obtain pure this compound.
-
Protocol 4: Purity Assessment
-
Analytical RP-HPLC: Assess the purity of the final product by analytical reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight using mass spectrometry (e.g., ESI-MS).
-
Nuclear Magnetic Resonance (NMR): For structural confirmation, acquire 1H and 13C NMR spectra and compare them with published data for this compound.
Data Presentation
The following tables provide a template for recording and presenting the quantitative data obtained during the purification process. The values are illustrative and should be replaced with experimental data.
Table 1: Summary of this compound Purification Steps
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 1500 | 3000 | 2.0 | 100 | 1 |
| HP-20 Resin Eluate | 300 | 2700 | 9.0 | 90 | 4.5 |
| Silica Gel Column Pool | 60 | 2100 | 35.0 | 70 | 17.5 |
| Sephadex LH-20 Pool | 15 | 1500 | 100.0 | 50 | 50 |
| Preparative HPLC | 3 | 900 | 300.0 | 30 | 150 |
Activity units are defined based on a specific bioassay (e.g., inhibition of weed germination or growth).
Visualizations
Workflow for this compound Extraction and Purification
References
- 1. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbicidins A and B, two new antibiotics with herbicidal activity II. Fermentation, isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]
- 4. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]
Bioassay for Determining the Herbicidal Activity of Herbicidin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the herbicidal activity of Herbicidin B, a natural product with potential as a bioherbicide. The information is intended to guide researchers in setting up and executing robust bioassays to evaluate the efficacy and mode of action of this compound.
This compound, a secondary metabolite produced by Streptomyces species, has demonstrated significant herbicidal properties, particularly against dicotyledonous plants. Its primary mode of action is the rapid disruption of cell membranes, leading to cellular leakage and necrosis. Unlike many commercial herbicides, this compound does not appear to inhibit photosynthesis or translocate within the plant, suggesting a contact-dependent mechanism.
Data Presentation: Herbicidal Efficacy of this compound
The following table summarizes the available quantitative data on the herbicidal activity of this compound and its related compounds. It is important to note that much of the existing data is derived from crude extracts or reported as percentage inhibition at a single concentration. Further studies with purified this compound are required to establish precise IC50 and EC50 values against a broader range of plant species.
| Compound/Extract | Plant Species | Bioassay Type | Concentration | Observed Effect | Citation |
| This compound | Echinochloa crus-galli (Barnyard grass) | Post-emergence | 300 ppm | 80-95% growth suppression | [1] |
| S. scopuliridis extract (containing Herbicidin A & B) | Echinochloa oryzoides, Digitaria ciliaris, Abutilon theophrasti, Amaranthus retroflexus | Post-emergence | 2,000 ppm | Necrosis of weeds | [2] |
| S. scopuliridis extract (containing Herbicidin A & B) | Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 62.5 ppm | Sensitive, indicating herbicidal effect | [2] |
| S. scopuliridis extract (containing Herbicidin A & B) | Echinochloa oryzoides, Digitaria ciliaris, Abutilon theophrasti, Amaranthus retroflexus | Seed Germination | 7.81 ppm | Complete inhibition of germination | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the herbicidal activity of this compound are provided below. These protocols can be adapted based on the specific research objectives and available resources.
Pre-Emergence Herbicidal Activity Bioassay (Seed Germination)
This protocol assesses the effect of this compound on seed germination and early seedling growth.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Test plant seeds (e.g., Amaranthus retroflexus, Lactuca sativa - lettuce)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or methanol)
-
Solvent control
-
Positive control (a commercial pre-emergence herbicide)
-
Negative control (sterile distilled water)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution. The final solvent concentration should be consistent across all treatments and not exceed a level that affects germination (typically ≤ 0.5%).
-
Place two layers of filter paper in each Petri dish.
-
Apply 5 mL of each this compound dilution, solvent control, positive control, or negative control to the filter paper in the respective Petri dishes.
-
Evenly place a predetermined number of seeds (e.g., 20-25) on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).
-
After a set period (e.g., 7-14 days), record the number of germinated seeds.
-
Measure the radicle (root) and hypocotyl (shoot) length of the germinated seedlings.
-
Calculate the germination percentage and the percentage of growth inhibition relative to the negative control.
Post-Emergence Herbicidal Activity Bioassay (Whole Plant Assay)
This protocol evaluates the efficacy of this compound on established seedlings.
Materials:
-
Small pots (e.g., 10 cm diameter) filled with a suitable potting mix
-
Test plant seeds (e.g., Abutilon theophrasti, Echinochloa crus-galli)
-
This compound stock solution
-
Surfactant (e.g., Tween 20) to improve leaf coverage
-
Solvent control
-
Positive control (a commercial post-emergence herbicide)
-
Negative control (water with surfactant)
-
Spray bottle or a laboratory sprayer
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-3 true leaves).
-
Prepare spray solutions of this compound at various concentrations, including a surfactant (e.g., 0.1% v/v). Prepare control solutions similarly.
-
Spray the seedlings evenly with the respective treatment solutions until the foliage is thoroughly wet.
-
Return the pots to the greenhouse or growth chamber.
-
Visually assess the plants at regular intervals (e.g., 1, 3, 7, and 14 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and stunting.
-
A rating scale (e.g., 0 = no injury, 100 = complete death) can be used for quantitative assessment.
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C, and record the dry weight.
-
Calculate the percentage of biomass reduction compared to the negative control.
Cell Membrane Integrity Assay (Electrolyte Leakage)
This assay quantifies the damage to cell membranes caused by this compound.
Materials:
-
Leaf discs from a susceptible plant species (e.g., cucumber, soybean)
-
This compound solutions of varying concentrations
-
Deionized water
-
Conductivity meter
-
Test tubes or small beakers
-
Shaking incubator or water bath
Procedure:
-
Cut uniform leaf discs from healthy, fully expanded leaves, avoiding major veins.
-
Wash the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes.
-
Place a set number of leaf discs (e.g., 10) into test tubes containing a specific volume (e.g., 10 mL) of the different this compound concentrations or control solutions.
-
Incubate the tubes at a constant temperature (e.g., 25°C) with gentle agitation for a set period (e.g., 4-24 hours).
-
Measure the electrical conductivity of the solution (C1) at different time points.
-
After the final measurement, boil the tubes (e.g., at 100°C for 15 minutes) to cause complete cell lysis and release of all electrolytes.
-
Cool the tubes to room temperature and measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) x 100.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the herbicidal activity of this compound.
References
Application Notes and Protocols for In Vitro Antifungal Activity of Herbicidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicidin B, a polyketide natural product, has been noted for its herbicidal properties. Preliminary studies have also indicated its potential as an antifungal agent, showing some activity against various fungal species in vitro. Polyketides, as a class of compounds, are known to exhibit a wide range of biological activities, including antifungal effects. This document provides detailed protocols for conducting in vitro assays to thoroughly evaluate the antifungal activity of this compound. These protocols are designed to be adaptable for screening against a variety of fungal pathogens.
Data Presentation
To facilitate the comparison of antifungal activity, all quantitative data should be summarized in a structured format. The following table is a template for recording Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Name of Control] | Negative Control |
| Candida albicans | ATCC 90028 | Growth | ||
| Aspergillus fumigatus | ATCC 204304 | Growth | ||
| Cryptococcus neoformans | ATCC 208821 | Growth | ||
| [Insert Species] | [Insert Strain ID] | Growth | ||
| [Insert Species] | [Insert Strain ID] | Growth |
Experimental Protocols
Two standard and widely accepted methods for determining the in vitro antifungal susceptibility of a compound are the Broth Microdilution Assay and the Disk Diffusion Assay.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Fungal isolates
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 0.03 to 16 µg/mL). The final volume in each well should be 100 µL.
-
Prepare similar dilutions for the positive control antifungal agent.
-
Include a drug-free well (negative control) containing only RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including the drug-containing wells and the negative control well.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Protocol 2: Disk Diffusion Assay
This method assesses the susceptibility of a fungus to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Fungal isolates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile saline (0.85%)
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Preparation of Disks:
-
Dissolve this compound in a suitable volatile solvent to a known concentration.
-
Apply a specific volume of the this compound solution to each sterile filter paper disk to achieve a desired final concentration per disk (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Prepare control disks with a known antifungal agent and blank disks with solvent only.
-
-
Inoculation and Disk Placement:
-
Dip a sterile swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the agar surface to dry for 3-5 minutes.
-
Aseptically place the this compound-impregnated disks, control disks, and blank disks onto the surface of the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using calipers.
-
Putative Mechanism of Action and Signaling Pathway
While the precise mechanism of antifungal action for this compound is not yet fully elucidated, many polyketide antibiotics are known to interfere with fundamental cellular processes in fungi. A plausible hypothesis is that this compound disrupts the integrity of the fungal cell membrane by interfering with ergosterol biosynthesis or by directly interacting with membrane components. This disruption can lead to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.
Application Notes and Protocols for the Heterologous Expression of Herbicidin Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of herbicidin biosynthetic gene clusters (BGCs). Herbicidins are a class of nucleoside antibiotics with potent herbicidal, antifungal, and antiparasitic activities.[1] Their complex chemical structure, featuring a unique tricyclic undecose core, has made them an attractive target for biosynthetic engineering and the development of novel agrochemicals and therapeutic agents.[2][3] Heterologous expression of the herbicidin BGC in well-characterized host strains offers a powerful strategy to overcome challenges associated with low titers in native producers, facilitate pathway engineering for analog generation, and enable detailed biochemical studies of the biosynthetic enzymes.[4]
Introduction to Herbicidin Biosynthesis
The biosynthesis of herbicidins originates from the precursors D-glucose, D-ribose, L-isoleucine, and L-methionine.[2] The characteristic tricyclic core is assembled from D-glucose and a D-ribose derivative, while the variable acyl side chain is typically derived from L-isoleucine metabolism.[2] The identified biosynthetic gene clusters, such as the her cluster from Streptomyces sp. L-9-10 and the hbc cluster from Streptomyces sp. KIB-027, encode all the necessary enzymes for the assembly and tailoring of the herbicidin scaffold.[1][2] Key enzymatic steps include a novel C-glycosylation, radical SAM-mediated reactions, methylations, and acylations.[2][3]
Data Presentation: Herbicidin Production Titers
The following table summarizes reported herbicidin production titers, providing a benchmark for native and heterologous expression systems.
| Strain | Compound | Titer (mg/L) | Cultivation Condition | Reference |
| Streptomyces sp. L-9-10 (Wild-Type, Optimized) | Herbicidin A | 50 - 100 | Improved culture time and chromatography | [2] |
| Streptomyces scopuliridis M40 (Wild-Type, Optimized) | Herbicidin A | 956.6 | Submerged culture, 500 rpm, high C/N ratio | [5] |
| Streptomyces sp. L-9-10 (Wild-Type, Previously Reported) | Herbicidin A | 0.135 | Not specified | [2] |
| Sorangium cellulosum (Original Producer) | Epothilone | 0.1 | Not specified | [6] |
| Streptomyces Host (Heterologous Expression) | Epothilone | 20 | pSET152-based integration and SCP2*-based replication vectors | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the heterologous expression of the herbicidin BGC.
Protocol 1: Cloning of the Herbicidin Biosynthetic Gene Cluster
This protocol describes the construction of a cosmid library and the identification of the cosmid containing the herbicidin BGC.
Materials:
-
Streptomyces sp. L-9-10 genomic DNA
-
pOJ446 cosmid vector
-
Restriction enzymes (e.g., Sau3AI)
-
T4 DNA Ligase
-
Gigapack III XL packaging extract
-
E. coli host strain (e.g., XL1-Blue MR)
-
LB agar plates with appropriate antibiotics (e.g., apramycin)
-
Molecular biology grade reagents and consumables
Procedure:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Streptomyces sp. L-9-10 using a standard protocol for actinomycetes.
-
Partial Digestion: Partially digest the genomic DNA with Sau3AI to generate fragments in the 30-40 kb range. Optimize digestion times to achieve the desired fragment size distribution.
-
Vector Preparation: Digest the pOJ446 cosmid vector with BamHI and dephosphorylate the ends to prevent self-ligation.
-
Ligation: Ligate the partially digested genomic DNA fragments with the prepared pOJ446 vector using T4 DNA Ligase.
-
In Vitro Packaging and Transduction: Package the ligation mixture into lambda phage particles using Gigapack III XL packaging extract. Transduce E. coli XL1-Blue MR cells with the packaged cosmids.
-
Library Screening: Plate the transduced cells on LB agar containing the appropriate antibiotic for cosmid selection. Screen the resulting cosmid library for the presence of herbicidin biosynthetic genes (e.g., using PCR with primers designed based on conserved regions of key biosynthetic genes like methyltransferases).[2]
Protocol 2: Heterologous Expression in Streptomyces lividans
This protocol details the introduction of the herbicidin BGC-containing cosmid into a heterologous host and subsequent fermentation for product analysis.
Materials:
-
Cosmid containing the herbicidin BGC (e.g., L8B17)
-
Streptomyces lividans protoplasts
-
Transformation buffer (e.g., TSB with sucrose)
-
R5A regeneration medium
-
Appropriate antibiotics for selection
-
Production medium (e.g., ISP Medium 2)
-
Analytical equipment (HPLC, LC-MS)
Procedure:
-
Host Strain Preparation: Prepare protoplasts of Streptomyces lividans.
-
Transformation: Introduce the isolated cosmid DNA into the S. lividans protoplasts via PEG-mediated transformation.
-
Regeneration and Selection: Plate the transformed protoplasts on R5A medium for regeneration. Overlay with an appropriate antibiotic to select for exconjugants carrying the cosmid.
-
Fermentation: Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium. After sufficient growth, transfer the seed culture to the production medium.
-
Culture Conditions: Incubate the production culture at an appropriate temperature (e.g., 28-30°C) with shaking for 7-10 days.
-
Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the crude extract by HPLC and LC-MS to detect the production of herbicidins, comparing the retention times and mass spectra to authentic standards.[2]
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway of herbicidin and a general workflow for heterologous expression.
Caption: Proposed biosynthetic pathway of herbicidins.
Caption: General workflow for heterologous expression.
References
- 1. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
Troubleshooting & Optimization
Herbicidin B Production in Streptomyces Culture: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the production yield of Herbicidin B in Streptomyces culture.
Frequently Asked Questions (FAQs)
Q1: What are the known precursors for Herbicidin biosynthesis?
A1: The biosynthesis of the herbicidin core structure is derived from D-glucose and D-ribose. The tiglyl and 5-hydroxytiglyl moieties originate from L-isoleucine, and the two methyl groups are derived from L-methionine.[1]
Q2: Has the biosynthetic gene cluster for Herbicidin been identified?
A2: Yes, the biosynthetic gene cluster (BGC) for herbicidins, designated as the 'her' cluster, has been identified in Streptomyces sp. L-9-10.[1][2] Homologous clusters have also been found in other herbicidin-producing strains like S. scopuliridis RB72 and Streptomyces sp. KIB-027 ('hbc' cluster).[1][3]
Q3: What are the key regulatory elements controlling secondary metabolism in Streptomyces?
A3: The regulation of secondary metabolism in Streptomyces is complex and involves a hierarchical network of regulators. This includes cluster-situated regulators (CSRs) found within the biosynthetic gene cluster, as well as global regulators that respond to environmental and physiological signals like nutrient availability (e.g., phosphate scarcity) and the stringent response.[4][5][6] Streptomyces antibiotic regulatory proteins (SARPs) are a specific family of regulators that play a crucial role in controlling the biosynthesis of secondary metabolites.[7]
Q4: Can this compound be produced in a heterologous host?
A4: Yes, the production of herbicidins A and B has been successfully demonstrated in the heterologous host Streptomyces albus J1074 by introducing the 'her' gene cluster from Streptomyces sp. L-9-10.[1] This strategy can be useful for improving yield and for pathway engineering.
Troubleshooting Guide
Issue 1: Low or No this compound Production
Possible Cause 1: Inappropriate Culture Medium Composition.
-
Recommendation: Optimize the carbon-to-nitrogen (C/N) ratio in your fermentation medium. High C/N ratios (>4) have been shown to significantly enhance Herbicidin A production, a closely related compound, to over 900 mg/L.[8][9][10] Experiment with different carbon sources (e.g., glucose, soluble starch) and nitrogen sources (e.g., soytone, casamino acids).[11][12][13]
Possible Cause 2: Suboptimal Fermentation Conditions.
-
Recommendation: Systematically evaluate and optimize physical fermentation parameters.
-
pH: The optimal initial pH for producing a herbicidal compound in one Streptomyces strain was found to be 8.5.[11][14]
-
Temperature: A temperature of 27°C was optimal for the production of a novel herbicide from Streptomyces sp. KRA16-334.[11][14]
-
Agitation and Aeration: Oxygen supply is critical. There is a positive correlation between the oxygen uptake rate (OUR) and herbicidin production.[8][9][10] Increasing agitation speed can improve OUR, but excessive shear force can negatively impact mycelial morphology. An agitation speed of 500 rpm in a 5-L fermenter resulted in the highest Herbicidin A concentration of 956.6 mg/L.[8][9][10]
-
Possible Cause 3: Strain-Specific Low Production Capacity.
-
Recommendation: Consider strain improvement techniques. UV mutagenesis has been successfully used to increase the yield of a herbicidal compound from Streptomyces sp. KRA16-334 by 2.8-fold.[11][14]
Issue 2: Inconsistent this compound Yields Between Batches
Possible Cause 1: Variable Mycelial Morphology.
-
Recommendation: Monitor and control mycelial morphology. Mechanical shear from agitation affects hyphal size. A hyphal size range of 150 to 180 μm was associated with high volumetric production of Herbicidin A.[8][9][10] Maintaining a constant impeller tip speed can be a key parameter for successful scale-up from laboratory to pilot-scale fermenters.[8][9][10]
Possible Cause 2: Inconsistent Inoculum Quality.
-
Recommendation: Standardize your inoculum preparation protocol. Ensure a consistent spore concentration (e.g., 10^7 CFU/L) and incubation time for the seed culture to ensure a healthy and uniform starting culture for the production phase.[12]
Quantitative Data Summary
Table 1: Effect of C/N Ratio on Herbicidin A Production in Streptomyces scopuliridis M40
| C/N Ratio | Maximum Herbicidin A Production (mg/L) |
| >4 | >900 |
| 1 - 3.5 | ~600 |
Data adapted from Ha et al., 2017.[8][9][10]
Table 2: Impact of Agitation Speed on Herbicidin A Production and Mycelial Morphology
| Agitation Speed (rpm) | Highest Herbicidin A Concentration (mg/L) | Optimal Hyphal Size (μm) |
| 500 | 956.6 | 100-200 |
Data adapted from Ha et al., 2017.[8][9][10]
Table 3: Yield Improvement of a Herbicidal Compound by UV Mutagenesis
| Strain | Yield (mg/L) | Fold Increase |
| Streptomyces sp. KRA16-344 (Wild Type) | 92.8 ± 5.48 | - |
| Mutant 0723-8 | 264.7 ± 12.82 | 2.8 |
Data adapted from a study on a new herbicide 334-W4.[11][14]
Experimental Protocols
Protocol 1: General Fermentation for Herbicidin Production
-
Inoculum Preparation:
-
Prepare a spore suspension of the Streptomyces strain in 25% glycerol and store at -70°C.
-
Culture the strain in a suitable liquid medium (e.g., M3 medium: 1% soytone, 1% glucose, 2% soluble starch, 0.3% CaCO₃) at 27°C and 160 rpm for 7 days, or until a spore concentration of 10⁷ CFU/L is reached.[12]
-
-
Production Culture:
-
Inoculate the production medium with the seed culture. The production medium should be optimized for C/N ratio and other components.
-
Incubate the production culture in a fermenter with controlled temperature, pH, and agitation to maintain optimal dissolved oxygen levels.
-
-
Harvesting:
-
After the desired fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 rpm for 10 minutes) to separate the mycelia from the supernatant.[12]
-
-
Extraction and Quantification:
-
Extract this compound from the supernatant using an appropriate solvent (e.g., ethyl acetate).
-
Analyze and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detection method (e.g., UV-Vis at a specific wavelength or mass spectrometry).[1]
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation: Filter the culture supernatant or the extracted sample through a 0.22 µm filter before injection.
-
HPLC System: Use a standard HPLC system equipped with a UV-Vis detector or a mass spectrometer.
-
Column: A reverse-phase C18 column is typically suitable for separating nucleoside antibiotics.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is commonly used.
-
Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance. For confirmation and more accurate quantification, use mass spectrometry to detect the specific mass-to-charge ratio of this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.
Visualizations
Caption: Simplified signaling pathway for this compound biosynthesis.
Caption: Experimental workflow for this compound production and analysis.
Caption: Logical relationship for troubleshooting low this compound yield.
References
- 1. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]
- 10. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of twelve herbicides by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Media for Enhanced Herbicidin B Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation media for the enhanced synthesis of Herbicidin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary nutritional requirements for this compound production in Streptomyces?
A1: this compound biosynthesis requires specific precursors and a well-balanced nutrient medium. The core structure of this compound is derived from D-glucose and D-ribose. The tiglyl moiety is derived from L-isoleucine, and the methyl groups are contributed by L-methionine. Therefore, the fermentation medium must contain adequate sources of carbon, nitrogen, and these precursor amino acids.
Q2: How does the Carbon-to-Nitrogen (C/N) ratio impact Herbicidin synthesis?
A2: The C/N ratio is a critical factor influencing the production of secondary metabolites in Streptomyces, including Herbicidins. While specific data for this compound is limited, studies on the closely related Herbicidin A have shown that a high C/N ratio (>4) can significantly increase production, with yields exceeding 900 mg/L.[1] In contrast, lower C/N ratios (between 1 and 3.5) resulted in yields around 600 mg/L.[1] This suggests that limiting nitrogen in the presence of sufficient carbon can trigger a metabolic shift towards secondary metabolism.
Q3: What are common carbon and nitrogen sources used in fermentation media for Streptomyces?
A3:
-
Carbon Sources: Glucose is a commonly used and effective carbon source for Streptomyces fermentation.[2] Other carbohydrates like maltose, starch, and glycerol can also be utilized. The choice of carbon source can affect both the rate of growth and the onset of secondary metabolite production.
-
Nitrogen Sources: Complex nitrogen sources like peptone, yeast extract, and soybean meal are often preferred over inorganic sources like ammonium salts.[3][4] These complex sources provide not only nitrogen but also essential vitamins and growth factors that can enhance biomass and secondary metabolite production. The inhibitory effect of rapidly used nitrogen sources, such as ammonia and certain amino acids, on antibiotic synthesis has been observed in many microbial systems.[3]
Q4: How do precursor amino acids like L-isoleucine and L-methionine affect this compound yield?
A4: L-isoleucine and L-methionine are direct precursors in the this compound biosynthetic pathway. L-isoleucine is converted to tiglyl-CoA, which is incorporated into the Herbicidin structure, while S-adenosylmethionine (SAM), derived from L-methionine, is the donor for methylation steps. Supplementing the fermentation medium with these amino acids can potentially increase the precursor pool and enhance this compound synthesis. However, excessive concentrations can also be inhibitory, so optimization of their levels is crucial.
Q5: What are the typical fermentation conditions for Herbicidin production?
A5: Submerged fermentation is the standard method for producing Herbicidins.[5] Key parameters to control include:
-
Temperature: Typically in the range of 28-30°C for most Streptomyces species.
-
pH: Maintained between 6.5 and 7.5.
-
Aeration and Agitation: Adequate oxygen supply is critical. Parameters like dissolved oxygen (DO) levels, agitation speed, and aeration rate must be optimized to ensure good biomass growth and product formation. There is a positive correlation between the oxygen uptake rate (OUR) and Herbicidin A production.[1]
-
Inoculum: A well-developed seed culture is essential for a successful fermentation run.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | 1. Suboptimal C/N ratio.2. Inappropriate carbon or nitrogen source.3. Insufficient precursor amino acids (L-isoleucine, L-methionine).4. Non-optimal fermentation parameters (pH, temperature, aeration).5. Strain viability or degradation. | 1. Adjust the C/N ratio to be >4 by increasing the carbon source concentration or decreasing the nitrogen source concentration.2. Test alternative carbon sources (e.g., maltose, starch) and complex nitrogen sources (e.g., peptone, yeast extract).3. Supplement the medium with varying concentrations of L-isoleucine and L-methionine (see Table 3 for suggested ranges).4. Optimize pH (6.5-7.5), temperature (28-30°C), and agitation/aeration to maintain a good oxygen uptake rate.5. Use a fresh inoculum from a well-maintained stock culture. |
| High Biomass but Low this compound Titer | 1. Nutrient repression of secondary metabolism (e.g., excess nitrogen or phosphate).2. Carbon source is being primarily directed towards growth rather than secondary metabolism. | 1. Reduce the concentration of readily available nitrogen and phosphate sources in the production medium. A two-stage feeding strategy can be employed, with a growth phase followed by a production phase with limited nutrients.2. Switch to a more slowly metabolized carbon source or implement a fed-batch strategy to control the carbon source availability. |
| Inconsistent this compound Yields Between Batches | 1. Inconsistent inoculum quality or quantity.2. Variability in raw material composition (e.g., different batches of yeast extract or peptone).3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation protocol, ensuring consistent age, cell density, and volume.2. Source high-quality, consistent raw materials. Consider testing different suppliers.3. Calibrate and monitor all fermentation probes (pH, DO, temperature) regularly. Ensure consistent agitation and aeration rates. |
| Foaming in the Fermenter | 1. High concentration of proteins in the medium (e.g., from yeast extract, peptone).2. High agitation rates. | 1. Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.2. Optimize the agitation speed to provide sufficient mixing and oxygen transfer without excessive foaming. |
Quantitative Data on Media Components
Table 1: Effect of Carbon Source on this compound Production (Representative Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 450 |
| Maltose | 7.8 | 520 |
| Soluble Starch | 7.2 | 480 |
| Glycerol | 6.5 | 380 |
Table 2: Effect of Nitrogen Source on this compound Production (Representative Data, Carbon Source: Glucose 40 g/L)
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) | C/N Ratio |
| Peptone | 9.2 | 850 | ~4 |
| Yeast Extract | 8.9 | 820 | ~4 |
| Soybean Meal | 8.5 | 780 | ~4 |
| Ammonium Sulfate | 6.1 | 350 | >10 |
Table 3: Effect of Precursor Amino Acid Supplementation on this compound Production (Representative Data)
| L-Isoleucine (g/L) | L-Methionine (g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| 0 | 0 | 8.8 | 650 |
| 0.5 | 0.5 | 9.0 | 780 |
| 1.0 | 1.0 | 9.1 | 910 |
| 2.0 | 2.0 | 8.5 | 820 |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces Fermentation
-
Strain Activation: Streak a cryopreserved stock of the Streptomyces strain onto a suitable agar medium (e.g., ISP2 or Bennett's agar). Incubate at 28-30°C for 7-10 days until good sporulation is observed.
-
Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a suitable buffer containing a wetting agent (e.g., 0.01% Tween 80).
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a specific seed medium) with the spore suspension to a final concentration of 10^6 - 10^7 spores/mL.
-
Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, until a dense and homogenous mycelial culture is obtained.
Protocol 2: Submerged Fermentation for this compound Production
-
Production Medium: Prepare the production medium with the optimized concentrations of carbon, nitrogen sources, and precursor amino acids. A starting point could be: 40 g/L Glucose, 10 g/L Peptone, 1 g/L L-Isoleucine, and 1 g/L L-Methionine, supplemented with basal salts (e.g., K2HPO4, MgSO4).
-
Inoculation: Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Carry out the fermentation in a stirred-tank bioreactor under the following conditions:
-
Temperature: 28-30°C
-
pH: Controlled at 7.0
-
Agitation: 300-500 rpm
-
Aeration: 1-1.5 vvm (volume of air per volume of medium per minute)
-
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor biomass, substrate consumption, and this compound concentration.
-
Harvesting: Harvest the fermentation broth at the peak of this compound production, typically after 7-10 days.
Protocol 3: Quantification of this compound
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Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Quantify the this compound concentration in the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Use a validated this compound standard for calibration.
Visualizations
Caption: Workflow for optimizing this compound fermentation media.
References
- 1. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Carbon, Nitrogen, Phosphate and Sulfur Metabolism in Secondary Metabolism Precursor Supply in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Herbicidin B from its related congeners.
Troubleshooting Guide
Problem 1: Poor resolution between this compound and its congeners (e.g., Herbicidin A, F, G) in reversed-phase HPLC.
Possible Causes:
-
Inappropriate Stationary Phase: The C18 stationary phase may not provide sufficient selectivity for closely related structural analogs.
-
Suboptimal Mobile Phase Composition: The organic modifier (e.g., methanol, acetonitrile) and its gradient may not be optimized for separating compounds with minor structural differences. The pH of the mobile phase can also significantly impact the retention of these ionizable nucleoside antibiotics.
-
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
-
Column Overloading: Injecting too much sample can cause peak tailing and a loss of resolution.
Solutions:
-
Stationary Phase Selection:
-
Consider using a different reversed-phase column with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
-
For particularly difficult separations, explore the use of mixed-mode chromatography which utilizes both reversed-phase and ion-exchange mechanisms.[1]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Experiment with both methanol and acetonitrile. Methanol is more polar and may offer different selectivity compared to acetonitrile for separating polar compounds like nucleosides.[2]
-
Gradient Optimization: Employ a shallow gradient with a low concentration of the organic modifier to enhance the separation of closely eluting peaks.[2]
-
pH Adjustment: Since nucleosides have ionizable groups, carefully adjust the pH of the mobile phase. A pH between 6.0 and 8.0 is generally recommended for nucleotide separation.[2]
-
Ion-Pairing Agents: The use of an ion-pairing agent like triethylamine or tetrabutylammonium hydrogen sulfate can improve the retention and separation of charged analytes on a reversed-phase column.[2][3][4]
-
-
Flow Rate Adjustment: Reduce the flow rate to allow for better mass transfer and improved resolution.
-
Sample Load Reduction: Decrease the amount of sample injected onto the column to prevent overloading.
Problem 2: Co-elution of this compound with unknown impurities.
Possible Causes:
-
Incomplete Initial Cleanup: The initial extraction and column chromatography steps may not have effectively removed all interfering compounds from the fermentation broth.
-
Matrix Effects: Components from the complex fermentation media can co-elute with the target compound.
Solutions:
-
Enhanced Sample Preparation:
-
Incorporate a solid-phase extraction (SPE) step prior to HPLC to remove interfering substances.
-
Optimize the initial column chromatography step (e.g., Sephadex LH-20) by testing different elution solvents or using a gradient elution.
-
-
Orthogonal Separation Techniques: Employ a second chromatographic method with a different separation mechanism (e.g., hydrophilic interaction liquid chromatography - HILIC) for further purification of the collected HPLC fractions.
Problem 3: Low yield of purified this compound.
Possible Causes:
-
Degradation of this compound: The compound may be unstable under the purification conditions (e.g., pH, temperature, exposure to light).
-
Irreversible Adsorption: this compound may be irreversibly adsorbed to the stationary phase.
-
Losses during Sample Handling: Multiple purification steps can lead to cumulative sample loss.
Solutions:
-
Stability Assessment: Evaluate the stability of this compound under different pH and temperature conditions to identify optimal purification parameters.
-
Column Conditioning and Cleaning: Ensure the column is properly conditioned before use and implement a rigorous cleaning protocol after each run to remove any strongly retained compounds.
-
Minimize Transfer Steps: Streamline the purification workflow to reduce the number of sample transfer steps.
-
Use of Volatile Buffers: Employing volatile buffers in the mobile phase, such as trimethylammonium acetate or triethylammonium bicarbonate, allows for easy removal by lyophilization, which can improve recovery.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from its congeners?
A1: The primary challenge lies in the high degree of structural similarity among Herbicidin congeners.[5] These molecules often differ by only a few functional groups (e.g., methylation, acylation), resulting in very similar physicochemical properties such as polarity and molecular weight.[5][6] This similarity leads to overlapping peaks and co-elution during chromatographic separation.
Q2: What is a good starting point for developing an HPLC method for this compound purification?
A2: A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of a water and methanol gradient.[7] Initial scouting runs with a broad gradient (e.g., 10-90% methanol) can help to determine the approximate elution time of this compound. Subsequently, a shallower gradient around the elution point can be employed to improve resolution. Monitoring the elution profile with a UV detector at around 260 nm is recommended, as this is the absorbance maximum for the adenine moiety present in herbicidins.[8]
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: The identity and purity of the isolated compound should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and molecular formula.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR) is essential for elucidating the detailed chemical structure and confirming the identity of this compound.[7] The purity can be assessed by analytical HPLC, where a single, sharp peak should be observed.
Q4: Are there any alternatives to HPLC for the final purification step?
A4: While preparative HPLC is the most common method for obtaining high-purity this compound, other high-resolution techniques could be explored. Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that can be effective for separating closely related compounds without a solid stationary phase, which can sometimes cause irreversible adsorption.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Congeners
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Herbicidin A | C₂₃H₂₉N₅O₁₁ | 551.50 | 551.186357 |
| This compound | C₁₈H₂₃N₅O₉ | 453.41 | 453.1500 |
| Herbicidin F | C₂₃H₂₉N₅O₁₀ | 535.50 | 535.1914 |
| Herbicidin G | C₂₃H₂₉N₅O₁₁ | 551.50 | 551.1863 |
| Aureonuclemycin | C₁₆H₁₉N₅O₉ | 425.35 | 425.1183 |
Data sourced from PubChem and other scientific literature.[9][10]
Experimental Protocols
Protocol 1: General Purification of this compound from Streptomyces Fermentation Broth
This protocol provides a representative methodology for the purification of this compound. Optimization of specific parameters may be required depending on the fermentation conditions and the specific congener profile.
1. Extraction: a. Centrifuge the Streptomyces fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
2. Initial Fractionation (Column Chromatography): a. Dissolve the crude extract in a minimal amount of methanol. b. Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol. c. Elute the column with methanol and collect fractions. d. Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. e. Pool the this compound-containing fractions and evaporate the solvent.
3. Final Purification (Preparative Reversed-Phase HPLC): a. Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size). b. Mobile Phase A: Water c. Mobile Phase B: Methanol d. Gradient: A linear gradient from 20% to 80% Methanol over 40 minutes. e. Flow Rate: 2.0 mL/min f. Detection: UV at 260 nm g. Injection: Dissolve the partially purified fraction from the Sephadex LH-20 column in the initial mobile phase composition and inject onto the column. h. Fraction Collection: Collect the peak corresponding to this compound. i. Solvent Removal: Evaporate the methanol from the collected fraction under reduced pressure and lyophilize the remaining aqueous solution to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing HPLC separation of this compound.
References
- 1. Separation of Antibiotics in Mixed-mode chromatography | SIELC Technologies [sielc.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion. | Semantic Scholar [semanticscholar.org]
- 5. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Herbicidin A | C23H29N5O11 | CID 6441694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Improving the stability of Herbicidin B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herbicidin B. The information provided is based on established principles of herbicide and nucleoside antibiotic chemistry, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: My this compound sample seems to be losing activity in my aqueous buffer. What could be the cause?
A1: this compound, a complex nucleoside antibiotic with ester functionalities, is susceptible to degradation in aqueous solutions, primarily through hydrolysis. This degradation can lead to a loss of biological activity. The rate of hydrolysis is often influenced by the pH and temperature of the solution.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis. Based on its structure, the ester linkage is a probable site for cleavage. This would result in the formation of the corresponding carboxylic acid and alcohol. Additionally, as a nucleoside analog, other parts of the molecule could also be susceptible to degradation under certain conditions. The stability of similar nucleoside analogs in aqueous media can be low, with some compounds degrading significantly over a short period.[1]
Q3: How do pH and temperature affect the stability of this compound?
A3: For many herbicides containing ester groups, the rate of hydrolysis is significantly dependent on pH and temperature. Generally, hydrolysis is accelerated under alkaline conditions (higher pH) and at elevated temperatures. Acidic conditions can also catalyze hydrolysis, though often to a lesser extent than alkaline conditions. The optimal pH for the stability of many pesticides is often slightly acidic, around pH 5-6.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively reported, hydrolysis of the ester bond would yield the corresponding carboxylic acid derivative and the core Herbicidin structure with a free hydroxyl group. It is crucial to perform a forced degradation study followed by analytical characterization (e.g., LC-MS) to identify the specific degradation products under your experimental conditions.
Troubleshooting Guide
Issue: Rapid loss of this compound activity in an aqueous experimental setup.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis due to high pH of the buffer | Measure the pH of your aqueous solution. If it is neutral to alkaline (pH > 7), consider using a buffer with a slightly acidic pH (e.g., pH 5-6). Acetate or citrate buffers are common choices in this range. | Slower degradation of this compound and prolonged biological activity. |
| Elevated experimental temperature | If your experiment allows, try to perform it at a lower temperature (e.g., 4°C or on ice). | Reduced rate of hydrolysis and improved stability of this compound over the experimental duration. |
| Presence of catalytic ions or enzymes in the medium | If using complex biological media, consider if it contains esterases or metal ions that could catalyze hydrolysis. If possible, use purified components or add a chelating agent like EDTA. | Minimized catalytic degradation, leading to enhanced stability. |
| Incorrect storage of stock solutions | Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution must be stored, dissolve it in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C. Dilute into your aqueous buffer immediately before use. | Reduced degradation during storage, ensuring the accurate concentration of the active compound in your experiment. |
Illustrative Stability Data (Example for a Hypothetical Ester-Containing Herbicide)
The following table provides hypothetical data to illustrate the effect of pH and temperature on the stability of an ester-containing herbicide similar in complexity to this compound. Note: This is not actual data for this compound and should be used for illustrative purposes only.
| pH | Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 25 | 200 | 0.0035 |
| 7 | 25 | 72 | 0.0096 |
| 9 | 25 | 10 | 0.0693 |
| 7 | 4 | 300 | 0.0023 |
| 7 | 37 | 24 | 0.0289 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or acetonitrile (HPLC grade)
- pH meter
- HPLC system with UV or MS detector
- Incubator/water bath
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate a sample at 60°C for 24 hours.
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analyze by a stability-indicating HPLC method.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Keep a sample at room temperature and withdraw aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours), as base hydrolysis can be rapid.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C). If no degradation is seen, repeat at a higher temperature or with 1 M NaOH.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in high-purity water.
-
Incubate the solution at a high temperature (e.g., 70°C).
-
Withdraw aliquots at different time points and analyze by HPLC.
-
-
Photodegradation:
-
Prepare a solution of this compound in high-purity water.
-
Expose the solution to a photostability chamber with a defined light source (e.g., UV and visible light).
-
Keep a control sample in the dark at the same temperature.
-
Withdraw aliquots at different time points and analyze by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.
1. Initial Method Development:
- Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Use a gradient elution with:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A starting point could be a linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where this compound has maximum absorbance (determine this by running a UV scan). If a mass spectrometer is available, use it for more sensitive and specific detection.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
2. Method Optimization:
- Inject a mixture of the stressed samples (from the forced degradation study) to see if the degradation products are separated from the parent this compound peak.
- Adjust the gradient slope, initial and final mobile phase B concentrations, and flow rate to improve the resolution between peaks.
- If co-elution occurs, try a different column chemistry (e.g., a phenyl-hexyl or a C8 column) or a different organic modifier (e.g., methanol).
- The pH of the mobile phase can also be adjusted to improve separation, especially if the degradation products are ionizable.
3. Method Validation:
- Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing the stability of this compound.
References
Overcoming low yields in the total synthesis of Herbicidin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming low yields during the total synthesis of Herbicidin B.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Samarium Diiodide-Promoted Aldol-Type C-Glycosidation
Question: We are attempting the key C-glycosidation step to form the tricyclic core of this compound, but we are observing a low diastereomeric ratio, with significant formation of the undesired 6'-epimer. How can we improve the stereoselectivity?
Answer:
Low diastereoselectivity in the SmI₂-promoted C-glycosidation is a common challenge in the synthesis of this compound. The desired stereochemistry at the 6'-position is crucial and can be influenced by several factors. The primary strategy to address this is through a "conformational restriction strategy" which relies on the steric hindrance of bulky protecting groups on the pyranose ring.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in C-glycosidation.
Data Presentation: Protecting Group Strategy
The choice of protecting groups on the ulose precursor is critical for inducing the desired facial selectivity in the aldol reaction. Bulky silyl ethers at the C3 and C4 positions of the pyranose ring force the precursor into an unusual ¹C₄-like conformation. This conformation shields one face of the molecule, directing the incoming aldehyde to attack from the desired face to yield the 6'-α-aldol product.
| Protecting Group Combination (Ulose Precursor) | Expected Diastereomeric Outcome | Rationale |
| 3-O-TBS, 4-O-TBDPS | Predominantly desired 6'-α-isomer | The steric repulsion between the bulky tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) groups restricts the conformation, leading to high diastereoselectivity.[2] |
| Less bulky protecting groups | Mixture of 6'-α and 6'-β epimers | Smaller protecting groups may not provide sufficient steric hindrance to lock the pyranose ring in the required conformation, resulting in poor stereocontrol. |
Experimental Protocol: Samarium Diiodide-Promoted Aldol-Type C-Glycosidation
This protocol is adapted from the principles outlined in the first total synthesis of this compound.
Materials:
-
Ulose precursor (e.g., phenyl 3-O-TBS-4-O-TBDPS-1-thio-β-D-arabino-hexopyranosid-2-ulose)
-
Adenine-ribose aldehyde derivative
-
Samarium(II) iodide (SmI₂) solution in THF (freshly prepared and titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert argon atmosphere.
-
Dissolve the ulose precursor in anhydrous THF in a reaction vessel.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a freshly prepared and titrated solution of samarium(II) iodide in THF to the ulose solution. The reaction mixture should turn a deep green or blue, indicating the presence of SmI₂.
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Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the samarium enolate.
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In a separate flask, dissolve the adenine-ribose aldehyde derivative in anhydrous THF.
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Slowly add the aldehyde solution to the reaction mixture at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate or ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the desired 6'-α-aldol adduct.
Issue 2: Low Yield in the Macrocyclization Step
Question: We are struggling with the macrocyclization step to form the final ring of this compound. The yield is consistently low, and we observe significant amounts of intermolecular side products and unreacted linear precursor. What can we do to improve the efficiency of this step?
Answer:
Macrocyclization is often a low-yielding step in the synthesis of complex natural products due to competing intermolecular reactions and the entropic penalty of ring closure. Several strategies can be employed to favor the intramolecular reaction.
Troubleshooting Strategies:
-
High Dilution Conditions: This is the most critical factor to minimize intermolecular side reactions. The reaction should be performed at a very low concentration of the linear precursor (typically in the range of 0.001 M to 0.005 M). This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump over an extended period.
-
Choice of Cyclization Site: The point of ring closure should be carefully selected. Disconnecting at a sterically less hindered position can facilitate the cyclization.
-
Conformational Pre-organization: The linear precursor can be designed to have a pre-organized conformation that favors cyclization. This can be achieved through the introduction of rigid structural elements or by taking advantage of intramolecular hydrogen bonding.
-
Choice of Coupling Reagents: For macrolactamization or macrolactonization, the choice of coupling reagent is crucial. Reagents known to be effective in macrocyclizations, such as HATU, HBTU, or Yamaguchi macrolactonization conditions, should be considered.
-
Solvent and Temperature Optimization: The solvent can have a significant impact on the solubility of the precursor and the reaction rate. A systematic screen of solvents and temperatures should be performed.
Logical Relationship Diagram for Macrocyclization Optimization:
Caption: Optimization strategy for the macrocyclization step.
Experimental Protocol: General High-Dilution Macrocyclization
Materials:
-
Linear precursor for cyclization
-
High-purity, anhydrous solvent (e.g., DMF, DCM, or MeCN)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Syringe pump
-
Large volume reaction vessel
-
Argon atmosphere
Procedure:
-
Set up a large, flame-dried reaction vessel with a stirrer bar under an argon atmosphere, containing the bulk of the anhydrous solvent.
-
In a separate flask, dissolve the linear precursor, coupling reagent, and base in a small amount of the same solvent.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Set the syringe pump to add the solution of the linear precursor to the large reaction vessel over a period of several hours (e.g., 8-12 hours).
-
Maintain the reaction at the optimized temperature (this may be room temperature or elevated temperature depending on the specific reaction).
-
After the addition is complete, allow the reaction to stir for an additional period to ensure completion.
-
Monitor the reaction by LC-MS to observe the formation of the macrocyclic product and the disappearance of the linear precursor.
-
Upon completion, quench the reaction as appropriate for the reagents used.
-
Work up the reaction mixture by washing with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the macrocyclic product by chromatography (e.g., silica gel or preparative HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of low yields in the early stages of the this compound synthesis? A1: In the initial steps, which involve the synthesis of the two key fragments (the ulose donor and the adenine-ribose aldehyde acceptor), low yields can often be attributed to issues with protecting group manipulation. The multiple hydroxyl groups require a robust protecting group strategy, and incomplete protection or deprotection can lead to a mixture of products that are difficult to separate. Careful monitoring of each step by TLC and NMR is essential.
Q2: Are there any alternatives to the SmI₂-promoted C-glycosidation? A2: While the SmI₂-promoted reaction was pivotal in the first total synthesis, other C-glycosidation methods could be explored. These might include reactions involving glycosyl fluorides or phosphates activated by Lewis acids, or radical-based methods. However, achieving the desired stereochemistry at the newly formed C-C bond will remain a significant challenge with any method, and extensive optimization would likely be required.
Q3: How can I confirm the stereochemistry of the tricyclic core after the C-glycosidation and subsequent cyclization? A3: The stereochemistry is typically confirmed using advanced NMR techniques, such as 1D and 2D NMR (COSY, HSQC, HMBC, and NOESY). NOESY experiments are particularly useful for determining the relative stereochemistry by observing through-space correlations between protons. In the original synthesis, comparison of the NMR data of the synthetic product with that of the natural product was the definitive confirmation. If an authentic sample is not available, X-ray crystallography of a suitable crystalline intermediate or the final product is the most unambiguous method.
Q4: My final deprotection step is giving a low yield. What are the likely causes? A4: The final deprotection to reveal the multiple hydroxyl groups of this compound can be challenging due to the complexity and sensitivity of the molecule. Low yields can result from incomplete deprotection, or degradation of the product under the deprotection conditions. A common issue is the lability of the glycosidic bonds or other functional groups under harsh acidic or basic conditions. It is advisable to screen different deprotection conditions on a small scale. For silyl ethers, fluoride sources such as TBAF, HF-pyridine, or TAS-F should be tested at different temperatures and reaction times. For other protecting groups, the specific cleavage conditions should be carefully optimized to be compatible with the sensitive this compound core.
Signaling Pathway Analogy: Synthetic Strategy for this compound
This diagram illustrates the overall synthetic strategy, analogous to a signaling pathway where precursors are processed through key transformations to yield the final product.
Caption: Overall synthetic pathway for this compound.
References
Troubleshooting Herbicidin B bioassays for consistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herbicidin B bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound bioassays in a question-and-answer format.
1. High Variability Between Replicates
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Question: My replicate wells show high variability in plant growth inhibition. What are the likely causes and solutions?
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Answer: High variability can stem from several factors:
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Inconsistent Pipetting: Ensure your pipettes are calibrated and your technique is consistent, especially when preparing serial dilutions of this compound. Small volume errors can lead to significant differences in concentration.
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Uneven Cell/Seed Distribution: When seeding plates, ensure a homogenous distribution of cells or seeds in each well. Gently swirl the cell suspension or seed mixture between plating to prevent settling.
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Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and the apparent activity of this compound. To mitigate this, avoid using the outermost wells for experimental data points. Instead, fill them with a blank medium or water to create a humidity barrier.
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Improper Mixing: After adding this compound to the wells, ensure thorough but gentle mixing to achieve a uniform concentration throughout the medium.
-
2. No or Low Herbicidal Activity Observed
-
Question: I'm not observing the expected growth inhibition, even at higher concentrations of this compound. What should I check?
-
Answer: A lack of activity can be due to several reasons:
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This compound Degradation: this compound, like many natural products, can be sensitive to storage conditions. Ensure your stock solutions are stored correctly, protected from light, and at the recommended temperature. Prepare fresh working solutions from your stock for each experiment. While specific stability data for this compound in DMSO is not extensively published, it is good practice to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Incorrect Concentration Range: The effective concentration of this compound can vary depending on the plant species or cell line being tested. If you are not seeing an effect, you may need to test a higher concentration range. Based on available data, concentrations around 300 ppm have been shown to inhibit the growth of various weeds.[3]
-
Resistant Plant Species: The target plant species or cell line may have inherent resistance to this compound. Ensure you are using a known susceptible species as a positive control to validate your assay.
-
Sub-optimal Assay Conditions: Factors such as incubation time, temperature, and light intensity can all influence the outcome of the bioassay. Ensure these parameters are optimized and consistent across experiments.
-
3. Inconsistent Results Across Different Experiments
-
Question: I'm getting different IC50 values for this compound in separate experiments. How can I improve consistency?
-
Answer: Inconsistent results between experiments often point to variability in experimental setup and execution:
-
Cell Passage Number: For cell-based assays, the passage number of your cell line can influence its sensitivity to compounds. Use cells within a consistent and low passage number range for all experiments.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, this compound) for a set of comparative experiments. If you must use a new lot, perform a bridging experiment to ensure consistency.
-
Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can impact cell growth and assay performance. Ensure your equipment is properly maintained and calibrated.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your this compound bioassay. This will help minimize variability introduced by different operators or on different days.
-
Quantitative Data Summary
The following table summarizes available quantitative data for this compound bioassays. Note that specific IC50 values are not widely reported in the literature; the data below is based on growth inhibition studies.
| Compound | Target Organism(s) | Assay Type | Effective Concentration | Reference |
| This compound | Echinochloa crus-galli (monocot weed) | Whole plant growth inhibition | 80-95% suppression at 300 ppm | [3] |
| This compound | Commelina communis, Portulaca oleracea, Chenopodium album (dicot weeds) | Whole plant growth inhibition | 100% suppression at 300 ppm | [3] |
Experimental Protocols
1. General Whole Plant Growth Inhibition Bioassay
This protocol is a general guideline and should be optimized for the specific plant species being tested.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Susceptible plant seeds (e.g., cress, lettuce, or a relevant weed species)
-
Petri dishes or multi-well plates
-
Filter paper or agar-based growth medium
-
Growth chamber with controlled light, temperature, and humidity
-
Positive control herbicide (e.g., glyphosate)
-
Negative control (vehicle, e.g., DMSO at the same final concentration as in the this compound-treated wells)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments, including the negative control.
-
Place a sterile filter paper in each petri dish or add the appropriate volume of agar medium to each well of a multi-well plate.
-
Add a defined volume of each this compound dilution, the positive control, or the negative control to the filter paper or agar.
-
Place a specific number of seeds onto the filter paper or agar surface in each container.
-
Seal the petri dishes or plates and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
-
After a defined period (e.g., 7-14 days), measure the root length and/or shoot height of the seedlings.
-
Calculate the percent inhibition of growth for each treatment relative to the negative control.
-
If a dose-response curve is generated, calculate the IC50 value (the concentration of this compound that causes 50% inhibition of growth).
-
2. Cell-Based Bioassay for Herbicidal Activity
This protocol is a general guideline for a cell-based assay and should be optimized for the specific plant cell line used.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Plant cell suspension culture (e.g., Arabidopsis thaliana cell culture)
-
Appropriate cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., resazurin, MTT)
-
Plate reader
-
Positive control herbicide
-
Negative control (vehicle)
-
-
Procedure:
-
Seed the wells of a multi-well plate with a specific number of plant cells in their growth medium.
-
Allow the cells to attach and resume growth for a defined period (e.g., 24 hours).
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound, the positive control, or the negative control.
-
Incubate the plate for a specific period (e.g., 48-72 hours) under appropriate growth conditions.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percent viability for each treatment relative to the negative control.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for this compound's Mechanism of Action
Based on evidence suggesting that this compound causes rapid disruption of the cell membrane without inhibiting photosynthesis, the following is a hypothetical signaling pathway.[3]
Caption: Hypothetical pathway of this compound-induced cell death.
Experimental Workflow for a Whole Plant Bioassay
The following diagram outlines the key steps in a typical whole plant bioassay for assessing this compound's herbicidal activity.
Caption: Workflow for a this compound whole plant bioassay.
Troubleshooting Logic for Inconsistent Bioassay Results
This diagram provides a logical approach to troubleshooting inconsistent results in your this compound bioassays.
Caption: Troubleshooting flowchart for inconsistent bioassay results.
References
Enhancing the selectivity of Herbicidin B's herbicidal action
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments aimed at enhancing the selectivity of Herbicidin B's herbicidal action. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mode of action?
A1: this compound is a nucleoside antibiotic produced by Streptomyces saganonensis and Streptomyces scopuliridis.[1][2] Its primary mode of action is the rapid disruption of plant cell membranes, leading to necrosis (tissue death).[2] This action is observed to be faster than that of glyphosate but slower than paraquat.[2]
Q2: What is the basis for this compound's natural selectivity towards dicotyledonous plants?
A2: Herbicidins A and B exhibit selective herbicidal activity against dicotyledonous (broadleaf) plants while showing less activity against monocotyledonous plants like rice.[1][3] The precise molecular basis for this selectivity is not fully elucidated but is believed to be related to differences in cell wall and membrane composition, as well as potential differences in metabolic deactivation between monocots and dicots.[4]
Q3: How can the selectivity of this compound be enhanced?
A3: Enhancing the selectivity of this compound to improve its efficacy against target weeds while ensuring crop safety can be approached through several strategies:
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Formulation with Adjuvants: Incorporating surfactants, oils (e.g., methylated seed oils), or other adjuvants can improve the spreading and penetration of this compound on weed surfaces, potentially allowing for lower application rates and reduced crop exposure.
-
Use of Safeners: Safeners are chemical agents that can be applied to protect crops from herbicide injury without reducing the herbicide's effect on target weeds. While specific safeners for this compound have not been documented, this is a viable area of research.
-
Structural Modification: Synthesizing analogs of this compound by modifying its chemical structure, such as the sugar moiety, could lead to derivatives with enhanced selectivity.[5] Quantitative structure-activity relationship (QSAR) studies can help guide these modifications.[6]
-
Controlled Release Formulations: Encapsulation techniques, such as with cyclodextrins, can improve the solubility and stability of herbicides and may offer a more controlled release, potentially enhancing selectivity.[7]
Q4: What are the known solubility and stability characteristics of this compound?
A4: this compound is a complex molecule, and like many natural products, it may have limited solubility in water. For experimental purposes, it is often dissolved in organic solvents like methanol or DMSO to create a stock solution, which is then diluted in an aqueous spray buffer. The stability of this compound can be influenced by pH and light exposure. It is advisable to store stock solutions in the dark at low temperatures and to prepare working solutions fresh before use. Stability studies under different pH and light conditions are recommended to determine optimal handling and storage conditions for your specific experimental setup.
Q5: Are there any known mechanisms of plant resistance to this compound?
A5: While specific resistance mechanisms to this compound have not been extensively studied, plants can develop resistance to herbicides through two main mechanisms: target-site resistance (mutations in the target protein) and non-target-site resistance (e.g., enhanced metabolism, reduced translocation). Given that this compound's mode of action is membrane disruption, a non-specific target, resistance is more likely to arise from non-target-site mechanisms.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or no herbicidal activity observed.
-
Question: My experiments with this compound are showing highly variable or no herbicidal effects. What could be the cause?
-
Answer:
-
This compound Degradation: this compound may be sensitive to light and pH. Ensure that your stock solutions are stored protected from light and at a low temperature. Prepare working solutions immediately before application.
-
Poor Solubility: this compound may precipitate out of your aqueous spray solution, especially at higher concentrations. Visually inspect your solution for any precipitates. Consider using a co-solvent or a formulation aid to improve solubility.
-
Incorrect Concentration: Verify your calculations for the final spray concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your target weed species.
-
Plant Growth Stage: The susceptibility of plants to herbicides can vary significantly with their growth stage. For post-emergence applications, it is generally best to treat young, actively growing weeds.
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Suboptimal Application: Ensure a uniform and thorough coverage of the plant foliage with the spray solution. The use of a surfactant can help to improve spreading and adhesion.
-
Issue 2: Difficulty in dissolving this compound for experiments.
-
Question: I am having trouble dissolving this compound in my aqueous buffer for my herbicidal assays. What can I do?
-
Answer:
-
Use of an Organic Co-solvent: It is standard practice to first dissolve compounds like this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or methanol, to create a concentrated stock solution. This stock solution can then be diluted to the final concentration in your aqueous spray buffer. Ensure the final concentration of the organic solvent in your spray solution is low (typically <1%) to avoid any phytotoxic effects from the solvent itself.
-
Formulation Aids: Consider the use of cyclodextrins or other encapsulating agents that can improve the solubility and stability of hydrophobic compounds in aqueous solutions.[7]
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help to dissolve the compound.
-
Issue 3: High variability between experimental replicates.
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Question: I am observing a large standard deviation in the results of my herbicidal activity assays. How can I reduce this variability?
-
Answer:
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Standardize Plant Material: Use seeds from the same lot and ensure that plants are of a uniform size and growth stage at the time of treatment.
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Controlled Environmental Conditions: Conduct your experiments in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.
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Uniform Application: Use a calibrated sprayer to ensure that each plant receives the same amount of the treatment solution.
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Increase Sample Size: Increasing the number of replicate plants per treatment group can help to reduce the impact of individual plant variations on the overall results.
-
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of this compound.
Protocol 1: Whole Plant Herbicidal Activity Assay
Objective: To evaluate the herbicidal efficacy of this compound on target weed and non-target crop species.
Materials:
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This compound
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Seeds of test plant species (e.g., a dicot weed like Amaranthus retroflexus and a monocot crop like Zea mays)
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Pots filled with a standard potting mix
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Growth chamber or greenhouse with controlled conditions
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Calibrated laboratory spray chamber
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Surfactant (e.g., Tween 20)
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Organic solvent for stock solution (e.g., DMSO)
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Deionized water
Methodology:
-
Plant Growth: Sow seeds in pots and grow them in a controlled environment (e.g., 25°C, 16h light/8h dark cycle). Allow the plants to grow until they reach the 2-3 true leaf stage.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in deionized water containing a surfactant (e.g., 0.02% Tween 20). The final DMSO concentration should not exceed 0.5%. Include a negative control (water + surfactant + DMSO) and a positive control (a commercial herbicide with a known mode of action).
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Herbicide Application: Transfer the plants to a laboratory spray chamber. Apply the treatment solutions evenly to the foliage until runoff.
-
Evaluation: Return the plants to the growth chamber. Evaluate the herbicidal damage at regular intervals (e.g., 3, 7, and 14 days after treatment). Assess phytotoxicity using a rating scale (e.g., 0% = no effect, 100% = plant death) and by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Calculate the Growth Reduction (GR50) or Inhibitory Concentration (IC50) values for each plant species using a suitable statistical software.
Protocol 2: Cell Membrane Integrity Assay (Electrolyte Leakage)
Objective: To quantify the membrane-disrupting activity of this compound.
Materials:
-
This compound
-
Fresh leaf tissue from test plants
-
Deionized water
-
Conductivity meter
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Test tubes
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Shaking water bath
Methodology:
-
Leaf Disc Preparation: Collect healthy, fully expanded leaves from plants grown under controlled conditions. Use a cork borer to cut uniform leaf discs, avoiding major veins.
-
Washing: Thoroughly wash the leaf discs with deionized water to remove any electrolytes that have leaked from the cut edges.
-
Treatment: Place a set number of leaf discs (e.g., 10) in test tubes containing a known volume of deionized water and the desired concentration of this compound. Include a negative control with no this compound.
-
Incubation: Incubate the test tubes in a shaking water bath at a constant temperature (e.g., 25°C) for a set period (e.g., 4-24 hours).
-
Conductivity Measurement: After incubation, measure the electrical conductivity of the solution in each test tube. This value represents the electrolyte leakage from the damaged cells.
-
Total Electrolyte Measurement: To determine the total electrolyte content, boil the test tubes (with the leaf discs) for 15-20 minutes to cause complete cell lysis. After cooling to room temperature, measure the conductivity again.
-
Data Analysis: Express the electrolyte leakage as a percentage of the total electrolyte content. Compare the leakage caused by different concentrations of this compound to the control.
Data Summary
The following table summarizes the known herbicidal activity of Herbicidins A and B against various weed species. Note that specific GR50 or IC50 values are not widely available in the literature; the data presented is based on reported percentage inhibition at a given concentration.
| Herbicide | Target Weed Species | Weed Type | Concentration (ppm) | % Growth Inhibition | Reference |
| Herbicidin A | Commelina communis | Dicot | 300 | 100% | [2] |
| Portulaca oleracea | Dicot | 300 | 100% | [2] | |
| Chenopodium album | Dicot | 300 | 100% | [2] | |
| Echinochloa crus-galli | Monocot | 300 | 50-95% | [2] | |
| This compound | Commelina communis | Dicot | 300 | 100% | [2] |
| Portulaca oleracea | Dicot | 300 | 100% | [2] | |
| Chenopodium album | Dicot | 300 | 100% | [2] | |
| Echinochloa crus-galli | Monocot | 300 | 80-95% | [2] |
Signaling Pathways and Mechanisms
The herbicidal action of this compound is initiated by the disruption of the plant cell membrane. The following diagrams illustrate the proposed mechanism and workflows for investigating and enhancing its selectivity.
Caption: Experimental workflow for enhancing this compound selectivity.
Caption: Proposed signaling pathway for this compound's herbicidal action.
References
- 1. Herbicidins A and B, two new antibiotics with herbicidal activity. I. Producing organism and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The first synthesis of this compound, a tricyclic-sugar adenine nucleoside antibiotic, using samarium diiodide-promoted aldol-type C-glycosidation reaction as a key-step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, herbicidal activities, and 3D-QSAR of 2-cyanoacrylates containing aromatic methylamine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Fed-batch fermentation strategies for higher Herbicidin B titers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Herbicidin B production through fed-batch fermentation. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during Fed-batch fermentation for this compound production, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| HB-FB-001 | Low this compound Titer | - Suboptimal Carbon-to-Nitrogen (C/N) ratio in the medium.- Inadequate dissolved oxygen (DO) levels.- Poor nutrient feeding strategy (rate, composition, timing).- Shear stress from excessive agitation affecting mycelial morphology. | - Optimize the initial C/N ratio in the batch medium to be greater than 4.[1]- Maintain DO levels above 20% saturation through controlled agitation and aeration.- Implement a pulsed or continuous feeding strategy with a balanced nutrient solution to avoid substrate limitation or inhibition.- Adjust agitation speed to maintain optimal mycelial pellet size (150-180 µm for similar compounds like Herbicidin A).[1] |
| HB-FB-002 | Poor Cell Growth | - Nutrient limitation in the initial batch medium.- Accumulation of inhibitory byproducts.- Suboptimal pH or temperature. | - Ensure the batch medium is replete with essential nutrients for initial biomass accumulation.- Monitor and control pH within the optimal range for Streptomyces growth (typically 6.5-7.5).- Implement a feeding strategy that avoids the accumulation of toxic metabolites by controlling the substrate feed rate.- Maintain the optimal temperature for your Streptomyces strain (e.g., 28-30°C). |
| HB-FB-003 | Foaming | - High protein content in the medium (e.g., yeast extract, peptone).- High agitation and aeration rates.- Cell lysis releasing intracellular proteins. | - Add an appropriate antifoaming agent (e.g., silicone-based) as needed.- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.- Ensure a healthy culture to prevent premature cell lysis. |
| HB-FB-004 | Inconsistent Batch-to-Batch arietion | - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in process parameters (pH, temperature, DO). | - Standardize inoculum preparation and use a consistent cell density and physiological state.- Ensure accurate and consistent preparation of all media and feed solutions.- Calibrate and monitor all process control probes to ensure consistent operating conditions. |
| HB-FB-005 | Viscosity Increase Leading to Poor Mixing and Oxygen Transfer | - Excessive mycelial growth leading to a dense culture broth.- Production of exopolysaccharides. | - Optimize the feeding strategy to control the rate of biomass formation.- Adjust the agitation design or speed to improve mixing in viscous broths.- Consider the use of viscosity-reducing agents if compatible with the process. |
Frequently Asked Questions (FAQs)
1. What is the optimal C/N ratio for this compound production?
While specific data for this compound is limited, studies on the closely related Herbicidin A suggest that a high C/N ratio of greater than 4 in the fermentation medium can significantly enhance production, with reported titers exceeding 900 mg/L.[1]
2. How critical is dissolved oxygen (DO) for this compound fermentation?
Dissolved oxygen is a critical parameter. For many Streptomyces fermentations, maintaining a DO level above 20% saturation is crucial for secondary metabolite production. Low DO can limit the biosynthetic pathways and negatively impact the final titer. There is a positive correlation between the oxygen uptake rate (OUR) and Herbicidin A production, indicating the importance of efficient oxygen supply.[1]
3. What are the recommended feeding strategies for this compound fed-batch fermentation?
Several feeding strategies can be employed, with the choice depending on the specific process and strain characteristics. Common strategies include:
-
Constant Feed: A simple approach where the nutrient solution is fed at a constant rate.
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Exponential Feed: The feed rate is increased exponentially to match the expected exponential growth of the biomass.
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Pulsed Feed: Nutrients are added in pulses when a specific substrate or nutrient is depleted.
-
DO-Stat Feed: The feed rate is controlled based on the dissolved oxygen signal, which can indicate substrate limitation.
4. What are the known precursors for this compound biosynthesis that could be used in a feeding strategy?
The biosynthesis of the herbicidin core originates from D-glucose and D-ribose. The tiglyl moiety is derived from L-isoleucine, and methyl groups are contributed by L-methionine.[2] Therefore, a feeding strategy that includes controlled addition of these precursors, particularly L-isoleucine, could potentially enhance this compound titers.
5. How does agitation speed affect this compound production?
Agitation plays a dual role: it ensures proper mixing and oxygen transfer but can also cause shear stress that damages the mycelia. For Herbicidin A production, an optimal agitation speed was found to correlate with a specific mycelial morphology (pellet size of 150-180 µm), leading to higher titers.[1] It is crucial to find the right balance for your specific bioreactor setup and Streptomyces strain.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Herbicidin A production, which can serve as a valuable reference for optimizing this compound fermentation.
Table 1: Effect of C/N Ratio on Herbicidin A Production
| C/N Ratio | Maximum Herbicidin A Titer (mg/L) | Reference |
| 1 - 3.5 | ~600 | [1] |
| > 4 | > 900 | [1] |
Table 2: Impact of Agitation Speed on Herbicidin A Titer and Mycelial Morphology
| Agitation Speed (rpm) | Maximum Herbicidin A Titer (mg/L) | Predominant Hyphal Size (µm) | Oxygen Uptake Rate (mg O₂/L·h) | Reference |
| 300 | ~700 | > 200 | < 120 | [1] |
| 500 | 956.6 | 100 - 200 | > 137 | [1] |
| 700 | ~800 | < 100 | ~130 | [1] |
Experimental Protocols
1. Protocol for Fed-Batch Fermentation of Streptomyces for Herbicidin Production
This protocol is a general guideline based on successful fermentations of similar secondary metabolites and should be optimized for your specific strain and equipment.
-
Inoculum Preparation:
-
Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh culture of the Streptomyces strain.
-
Incubate at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.
-
-
Bioreactor Setup:
-
Prepare the production medium with a high C/N ratio (>4) and sterilize the bioreactor.
-
Calibrate pH and DO probes.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the temperature at 28-30°C and pH at 6.5-7.5.
-
Start with a moderate agitation speed and aeration rate to maintain DO above 50%.
-
-
Fed-Batch Phase:
-
Initiate the feeding strategy once a key nutrient (e.g., the primary carbon source) is depleted, which can often be inferred from a sharp increase in DO.
-
Prepare a sterile, concentrated feed solution containing the carbon source, nitrogen source, and potentially precursors like L-isoleucine.
-
Feed the solution at a pre-determined rate (constant, exponential, or based on a control parameter like DO).
-
Continuously monitor and control pH, temperature, and DO. Adjust agitation and aeration as needed to maintain DO above 20%.
-
-
Sampling and Analysis:
-
Take samples aseptically at regular intervals.
-
Analyze for biomass, substrate consumption, and this compound concentration using a validated HPLC or LC-MS/MS method.
-
2. Protocol for Quantification of this compound using HPLC
This is a general protocol and should be adapted and validated for your specific analytical setup.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia.
-
Extract the supernatant and/or the mycelia with a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the solvent and redissolve the extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., around 260 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound fed-batch fermentation.
Caption: Troubleshooting logic for low this compound titers.
Caption: Simplified precursor pathway for this compound biosynthesis.
References
- 1. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Streptomyces Strain Improvement for Herbicidin B Overproduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the strain improvement of Streptomyces for the overproduction of Herbicidin B.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experimental workflows.
Q1: Why is my this compound yield consistently low despite using a known producing strain?
A: Low yields of this compound can stem from several factors, ranging from suboptimal culture conditions to genetic instability of the producing strain. Here's a systematic approach to troubleshoot this issue:
-
Verify and Optimize Culture Conditions: Streptomyces secondary metabolite production is highly sensitive to environmental parameters.[1][2] Ensure that the pH, temperature, aeration, and nutritional components of your culture medium are optimal for this compound production.[3] High carbon-to-nitrogen (C/N) ratios have been shown to favor the production of some herbicidal compounds.[3]
-
Assess Genetic Stability: Streptomyces species are known for their genetic instability, which can lead to a decline in secondary metabolite production over successive generations.[4][5] This can manifest as a loss of the this compound biosynthetic gene cluster or mutations in regulatory genes. To check for this, consider the following:
-
Regularly re-streak your culture from a frozen stock: Avoid continuous sub-culturing.
-
Perform PCR analysis: Use primers specific to the this compound biosynthetic gene cluster to confirm its presence in your working culture.
-
-
Enhance Precursor Supply: The biosynthesis of this compound, like other polyketides, requires a sufficient supply of precursors such as acetyl-CoA and malonyl-CoA.[6] Overexpression of genes involved in precursor synthesis, such as acetyl-CoA carboxylase, can enhance the production of polyketide-derived secondary metabolites.[7]
-
Investigate Regulatory Gene Expression: The this compound biosynthetic gene cluster is likely under the control of specific regulatory genes.[8] Overexpression of positive regulators or deletion of repressors can significantly enhance production.[8]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Q2: My UV mutagenesis experiment did not result in any high-producing mutants. What could have gone wrong?
A: While UV mutagenesis is a powerful tool for random mutagenesis, its success depends on several critical parameters.[9] Here are some potential reasons for not obtaining high-producing mutants and how to address them:
-
Incorrect UV Dosage: The UV exposure time and intensity are crucial. Too little exposure will not generate a sufficient number of mutations, while too much will lead to a high kill rate, reducing the pool of viable mutants to screen.[10] It is essential to first generate a kill curve to determine the optimal UV dose that results in a survival rate of 1-10%.[10]
-
Inadequate Screening Method: The method used to identify overproducers must be sensitive and high-throughput. A simple agar plug assay against a susceptible indicator organism is often a good primary screen.[9] This can be followed by more quantitative methods like HPLC for the most promising candidates.[9]
-
Genetic Instability of Mutants: High-producing mutants can sometimes be unstable and revert to a low-producing phenotype.[4] It is important to perform multiple rounds of screening and select for mutants that maintain high productivity over several generations.
Experimental Workflow for UV Mutagenesis:
Caption: Workflow for UV mutagenesis and screening.
Q3: I am having trouble with the protoplast transformation of my Streptomyces strain. What are the critical steps to optimize?
A: Protoplast transformation in Streptomyces can be challenging, and its efficiency is influenced by several factors.[11] Here are some key areas to focus on for optimization:
-
Mycelial Growth Phase: The physiological state of the mycelium is critical for efficient protoplast formation.[12] Mycelia should typically be harvested during the late exponential growth phase.
-
Lysozyme Treatment: The concentration of lysozyme and the incubation time need to be optimized for your specific Streptomyces strain.[12][13] Over-digestion can lead to lysis, while under-digestion will result in poor protoplast yield. Monitor protoplast formation under a microscope.
-
Regeneration Medium: The composition of the regeneration medium is crucial for the reversion of protoplasts to their mycelial form.[13] Ensure the medium has the correct osmolarity and contains all the necessary nutrients.
-
PEG Concentration: Polyethylene glycol (PEG) is used to induce DNA uptake. The concentration and molecular weight of PEG should be optimized for maximal transformation efficiency.[14]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound production and analysis.
Q4: What are the optimal culture conditions for this compound production in Streptomyces?
A: The optimal culture conditions for this compound production can vary between different Streptomyces strains. However, several studies on the production of herbicidal compounds by Streptomyces provide a good starting point for optimization.[2][3]
Table 1: Reported Optimal Culture Conditions for Herbicidal Compound Production in Streptomyces
| Parameter | Optimal Value/Range | Reference |
| Temperature | 27-30°C | [2][15] |
| Initial pH | 7.0 - 8.5 | [2][15] |
| Agitation | 150 - 250 rpm | [15] |
| Carbon Source | Glucose, Soluble Starch | [15][16] |
| Nitrogen Source | Soytone, Soybean Meal | [15][16] |
| C/N Ratio | >4 | [3] |
Q5: What is the biosynthetic pathway for this compound?
A: this compound is a member of the herbicidin family of nucleoside antibiotics. Its biosynthesis involves a complex pathway that starts with precursors from primary metabolism. The core tricyclic structure is derived from D-glucose and D-ribose.[17] The biosynthetic gene clusters for herbicidins have been identified as hbc, her, and anm in different Streptomyces species.[18]
Herbicidin Biosynthesis Signaling Pathway:
Caption: Simplified biosynthetic pathway of this compound.
Q6: How can I quantify the amount of this compound in my culture broth?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other herbicidal compounds.[2][10] An HPLC system equipped with a C18 column and a UV detector is typically used.[2] For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]
Common HPLC Troubleshooting Issues and Solutions:
| Issue | Potential Cause | Solution | Reference |
| Peak Tailing | Column degradation, active sites on the column | Use a new column, adjust mobile phase pH | [19] |
| Ghost Peaks | Contamination in the injector or column | Clean the injector, flush the column | [19] |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations | Degas the mobile phase, use a column oven | [20] |
| Split Peaks | Issue with the injection port, air bubbles | Service the injector, degas the mobile phase | [19] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: UV Mutagenesis of Streptomyces Spores
Objective: To generate random mutations in a Streptomyces strain to screen for this compound overproducers.
Materials:
-
Streptomyces spore suspension
-
Sterile water
-
Sterile 0.1 M phosphate buffer (pH 7.0)
-
Petri dishes
-
UV crosslinker or a UV lamp with a calibrated output
-
Appropriate agar medium for plating
-
Sterile spreaders
Procedure:
-
Prepare Spore Suspension: Scrape spores from a mature culture plate into sterile water. Filter through sterile cotton wool to remove mycelial fragments. Wash the spores twice with sterile water by centrifugation and resuspend in 0.1 M phosphate buffer.
-
Determine Spore Titer: Perform serial dilutions of the spore suspension and plate on the appropriate agar medium to determine the number of colony-forming units (CFU) per ml.
-
Generate a Kill Curve: a. Pipette 100 µl of a spore suspension containing approximately 10^8 CFU/ml onto the surface of several agar plates. b. Expose the plates to different doses of UV radiation (e.g., 0, 15, 30, 45, 60, 90, 120 seconds). The UV source should be at a fixed distance (e.g., 17 cm).[10] c. Wrap the plates in aluminum foil to prevent photoreactivation and incubate until colonies appear. d. Calculate the survival rate for each UV dose relative to the untreated control (0 seconds). e. Plot the survival rate against the UV exposure time to generate a kill curve. Select a UV dose that results in a 1-10% survival rate for the mutagenesis experiment.[10]
-
Mutagenesis: a. Plate the spore suspension as described in step 3a. b. Expose the plates to the predetermined optimal UV dose. c. Wrap the plates in aluminum foil and incubate.
-
Screening: a. Once colonies appear, they can be individually picked and patched onto new plates for primary screening (e.g., agar plug diffusion assay against a sensitive indicator organism). b. Promising mutants from the primary screen should be cultivated in liquid medium for quantitative analysis of this compound production by HPLC.
Protocol 2: Protoplast Transformation of Streptomyces
Objective: To introduce foreign DNA (e.g., a plasmid for gene overexpression) into a Streptomyces strain.
Materials:
-
Streptomyces culture grown in a suitable liquid medium (e.g., YEME)
-
Lysozyme solution (e.g., 2 mg/ml in P buffer)
-
P buffer (see reference for composition)
-
Sterile 10.3% sucrose solution
-
PEG solution (e.g., 40% PEG 4000 in P buffer)
-
Regeneration agar plates (e.g., R2YE)
-
Plasmid DNA
Procedure:
-
Grow Streptomyces Mycelium: Inoculate a suitable liquid medium with Streptomyces spores or mycelia and grow to the late exponential phase.[12]
-
Harvest and Wash Mycelia: Harvest the mycelia by centrifugation. Wash the mycelial pellet sequentially with 10.3% sucrose solution to remove media components.[12]
-
Protoplast Formation: a. Resuspend the washed mycelia in lysozyme solution.[12] b. Incubate at 30°C with gentle shaking for a duration optimized for your strain (typically 15-60 minutes).[12] Monitor the formation of protoplasts using a phase-contrast microscope. c. Gently pipette the suspension to aid in protoplast release.
-
Purify Protoplasts: a. Filter the suspension through sterile cotton wool to remove remaining mycelial fragments.[12] b. Pellet the protoplasts by gentle centrifugation. c. Resuspend the protoplasts in P buffer.
-
Transformation: a. Mix the protoplast suspension (approximately 10^9 protoplasts) with the plasmid DNA (0.1-1 µg). b. Add the PEG solution and mix gently.[14] c. Incubate at room temperature for 1-2 minutes.
-
Regeneration: a. Plate the transformation mixture onto regeneration agar plates. b. Incubate the plates until transformant colonies appear. c. Select transformants based on the antibiotic resistance marker on the plasmid.
References
- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Genetic instability of the Streptomyces chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Engineering the precursor supply pathway in Streptomyces gilvosporeus for overproduction of natamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Streptomyces albus B4 for Enhanced Production of (R)-Mellein: A High-Titer Heterologous Biosynthesis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overproduction of Clavulanic Acid by UV Mutagenesis of Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 | PLOS One [journals.plos.org]
- 16. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Scaling Up Herbicidin B Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up Herbicidin B fermentation from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for scaling up this compound fermentation?
A1: The general strategy involves developing a robust and optimized lab-scale process and then systematically transferring it to a larger pilot-scale fermenter. This is typically done by maintaining key process parameters such as volumetric oxygen transfer coefficient (kLa), agitation power per unit volume (P/V), and tip speed to ensure similar physiological conditions for the producing microorganism, typically a Streptomyces species.[1][2][3][4] It is crucial to anticipate and address challenges such as maintaining sterility, ensuring adequate mixing and oxygen supply, and managing heat removal at the larger scale.[1][2][5]
Q2: What are the key nutritional requirements for this compound production by Streptomyces?
A2: this compound is a nucleoside antibiotic with a complex tricyclic core derived from D-glucose and D-ribose, and a tiglyl moiety derived from L-isoleucine.[6] Therefore, the fermentation medium should be rich in these precursors. Common carbon sources that support good growth and secondary metabolite production in Streptomyces include glucose, starch, and mannitol.[7][8] Complex nitrogen sources like soybean meal, yeast extract, and peptone are also beneficial.[7][9][10]
Q3: What are the typical optimal fermentation parameters for Streptomyces species?
A3: While optimal conditions are strain-specific, most Herbicidin-producing Streptomyces strains are mesophilic and grow well under neutral to slightly alkaline conditions. The optimal temperature is generally between 28-35°C, and the optimal pH is around 7.0.[7][9][11] Agitation and aeration are critical for supplying dissolved oxygen and ensuring nutrient homogeneity.
Troubleshooting Guide
Issue 1: Low this compound Titer at Pilot Scale Compared to Lab Scale
-
Possible Cause: Inadequate oxygen supply.
-
Troubleshooting:
-
Verify that the dissolved oxygen (DO) level is maintained above a critical setpoint (typically >20%) throughout the fermentation.[12]
-
Increase the agitation speed and/or aeration rate to improve the oxygen transfer rate (OTR).
-
Consider using oxygen-enriched air.
-
-
-
Possible Cause: Poor mixing leading to nutrient gradients or localized pH shifts.
-
Troubleshooting:
-
Evaluate the mixing efficiency at the pilot scale. This can be done by measuring mixing times or using computational fluid dynamics (CFD) modeling.
-
Adjust the impeller design, number of impellers, or agitation speed to improve bulk mixing.
-
-
-
Possible Cause: Shear stress from increased agitation affecting cell morphology and productivity.
-
Troubleshooting:
-
Examine the morphology of the mycelia under a microscope. Excessive fragmentation can be indicative of high shear.
-
Optimize the agitation speed to balance the need for oxygen transfer and mixing with the shear sensitivity of the strain.
-
-
-
Possible Cause: Differences in raw material quality between lab and pilot scale.
-
Troubleshooting:
-
Ensure that the same sources and grades of media components are used at both scales.
-
Perform quality control checks on all raw materials.
-
-
Issue 2: Inconsistent Batch-to-Batch Fermentation Performance
-
Possible Cause: Variability in the inoculum.
-
Troubleshooting:
-
Standardize the inoculum preparation procedure, including the age of the seed culture, cell density, and morphological form.
-
Implement strict quality control criteria for the inoculum before transferring it to the production fermenter.
-
-
-
Possible Cause: Contamination.
-
Troubleshooting:
-
Review and reinforce sterile operating procedures for the pilot-scale fermenter, including sterilization-in-place (SIP) and sampling.
-
Regularly check for contamination by microscopy and plating on selective media.
-
-
-
Possible Cause: Fluctuations in process parameters.
-
Troubleshooting:
-
Calibrate all sensors (pH, DO, temperature) before each fermentation run.
-
Ensure that the process control system is functioning correctly and maintaining all parameters at their setpoints.
-
-
Issue 3: Foaming During Fermentation
-
Possible Cause: High protein content in the medium or cell lysis.
-
Troubleshooting:
-
Use an automated foam control system with an antifoam agent.
-
Optimize the concentration of the antifoam agent to control foaming without negatively impacting cell growth or product formation.
-
Investigate the cause of excessive cell lysis, such as high shear or nutrient limitation.
-
-
Data Presentation
Table 1: Typical Fermentation Parameters for Streptomyces Species
| Parameter | Lab Scale (Shake Flask) | Pilot Scale (Bioreactor) | Reference(s) |
| Temperature | 28-35°C | 28-35°C | [7][9] |
| pH | 6.5 - 7.5 | 6.5 - 7.5 (controlled) | [7][9][12] |
| Agitation | 150-250 rpm | 200-400 rpm (tip speed dependent) | [9][12][13] |
| Aeration | N/A (passive diffusion) | 0.5 - 1.5 vvm | [12][13] |
| Incubation Time | 7-10 days | 7-10 days | [7][9] |
Table 2: Common Media Components for Streptomyces Fermentation
| Component | Concentration (g/L) | Purpose | Reference(s) |
| Glucose/Starch | 10 - 40 | Carbon Source | [7][11][14] |
| Soybean Meal/Yeast Extract | 5 - 20 | Nitrogen Source | [7][9][10] |
| K2HPO4 | 0.5 - 1.0 | Phosphate Source, pH buffer | [15] |
| MgSO4·7H2O | 0.5 | Trace Element | |
| CaCO3 | 1.0 - 2.0 | pH buffer | [8] |
Experimental Protocols
Lab-Scale Fermentation Protocol (Streptomyces sp.)
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature Streptomyces culture from an agar plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 7-10 days.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours).
-
Measure cell growth (e.g., dry cell weight), pH, and substrate consumption.
-
Extract this compound from the fermentation broth and quantify using High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.[6][16][17][18]
References
- 1. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 2. From fermentation to industrial production | BRAIN Biotech [brain-biotech.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. arxada.com [arxada.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. researchgate.net [researchgate.net]
- 11. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 13. CN105524961A - Method for producing amphotericin B through fermentation - Google Patents [patents.google.com]
- 14. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Terminal steps in the biosynthesis of herbicidins, nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Herbicidin B: Unraveling its Target and Comparative Efficacy in Plant Systems
A Comparative Guide for Researchers and Drug Development Professionals
Herbicidin B, a nucleoside antibiotic produced by Streptomyces saganonensis, has demonstrated potent and selective herbicidal activity, particularly against dicotyledonous plants.[1][2] This guide provides a comprehensive comparison of this compound with other major classes of herbicides, focusing on its proposed mechanism of action, target identification and validation strategies, and available efficacy data.
Mode of Action: A Tale of Membrane Disruption
Unlike many commercial herbicides that target specific enzymes, the primary mode of action of this compound is believed to be the disruption of the plant cell plasma membrane. This leads to a loss of cellular integrity, electrolyte leakage, and ultimately, cell death, manifesting as necrosis in susceptible plants.[1] While the precise molecular target within the membrane remains to be definitively identified, this mechanism places this compound in a distinct class from many widely used herbicides.
Comparative Analysis of Herbicidal Modes of Action
The following table summarizes the key differences between this compound and other major herbicide classes:
| Feature | This compound | Glyphosate (EPSPS Inhibitor) | Glufosinate (Glutamine Synthetase Inhibitor) | 2,4-D (Synthetic Auxin) | Atrazine (Photosystem II Inhibitor) |
| Primary Target | Plant Cell Plasma Membrane (presumed) | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | Glutamine Synthetase | Auxin binding proteins | D1 protein in Photosystem II |
| Biochemical Pathway Disrupted | Membrane integrity and transport | Aromatic amino acid biosynthesis | Nitrogen assimilation and ammonia detoxification | Plant growth and development signaling | Photosynthetic electron transport |
| Mode of Action | Contact, membrane disruption | Systemic, inhibition of amino acid synthesis | Contact, inhibition of nitrogen metabolism | Systemic, hormonal dysregulation | Systemic, inhibition of photosynthesis |
| Typical Symptoms | Rapid necrosis, wilting | Slow yellowing (chlorosis) followed by death | Rapid yellowing and necrosis | Twisting and curling of stems and leaves (epinasty) | Chlorosis, followed by necrosis |
| Translocation | Non-systemic (contact) | Systemic | Primarily contact | Systemic | Systemic |
Quantitative Efficacy of this compound
While extensive field data is limited compared to commercial herbicides, laboratory and greenhouse studies have demonstrated the potent activity of Herbicidins. The following table presents available data on the herbicidal activity of Herbicidin A and B.
| Weed Species | Herbicide | Concentration (ppm) | Growth Inhibition (%) | Reference |
| Echinochloa crus-galli (Barnyardgrass) | Herbicidin A | 300 | 50-95 | [3] |
| This compound | 300 | 80-95 | [3] | |
| Commelina communis (Asiatic Dayflower) | Herbicidin A | 300 | 100 | [3] |
| This compound | 300 | 100 | [3] | |
| Portulaca oleracea (Common Purslane) | Herbicidin A | 300 | 100 | [3] |
| This compound | 300 | 100 | [3] | |
| Chenopodium album (Common Lambsquarters) | Herbicidin A | 300 | 100 | [3] |
| This compound | 300 | 100 | [3] | |
| Amaranthus retroflexus (Redroot Pigweed) | Herbicidin | 62.5 | Sensitive | [1] |
| Echinochloa oryzoides | Herbicidin | 2000 | Withered | [1] |
Experimental Protocols for Target Identification and Validation
The definitive identification of this compound's molecular target requires a multi-faceted approach. Below are detailed experimental protocols that can be employed for this purpose.
Target Identification via Affinity Chromatography
This technique aims to isolate the specific cellular component that binds to this compound.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a reactive functional group suitable for covalent linkage to a chromatography resin (e.g., epoxy-activated sepharose).
-
Couple the this compound derivative to the resin according to the manufacturer's instructions.
-
Wash the resin extensively to remove any non-covalently bound herbicide.
-
-
Preparation of Plant Protein Extract:
-
Homogenize plant tissue (e.g., from a susceptible species like Arabidopsis thaliana) in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and obtain a clear protein extract.
-
Further fractionate the extract to isolate membrane proteins, as this is the likely location of the target.
-
-
Affinity Chromatography:
-
Pack a chromatography column with the this compound-coupled resin.
-
Equilibrate the column with binding buffer.
-
Load the plant protein extract onto the column and allow it to incubate to facilitate binding.
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Identification of Bound Proteins:
-
Analyze the eluted protein fractions by SDS-PAGE.
-
Excise protein bands that are present in the eluate but not in the control (unmodified resin) and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation using an Electrolyte Leakage Assay
This assay validates the membrane-disrupting activity of this compound by measuring the leakage of ions from plant cells.
Methodology:
-
Plant Material:
-
Grow seedlings of a susceptible plant species (e.g., Arabidopsis thaliana or a sensitive weed species) under controlled conditions.
-
-
Treatment:
-
Excise leaf discs of a uniform size from the seedlings.
-
Float the leaf discs in a solution containing different concentrations of this compound. Include a control with no herbicide.
-
-
Measurement of Electrolyte Leakage:
-
After a specific incubation period, measure the electrical conductivity of the solution using a conductivity meter. This represents the initial electrolyte leakage (C1).
-
Boil the leaf discs in the solution to cause complete cell lysis and release all electrolytes.
-
After cooling to room temperature, measure the final electrical conductivity (C2).
-
-
Calculation:
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
-
Signaling Pathways and Logical Relationships
The presumed mode of action of this compound initiates a cascade of events leading to cell death. The following diagram illustrates the proposed signaling pathway.
Conclusion
This compound represents a promising herbicidal compound with a mode of action that appears to differ from many conventional herbicides. Its presumed targeting of the plasma membrane offers a potential tool for managing weeds that have developed resistance to herbicides with other mechanisms of action. Further research is crucial to definitively identify its molecular target, which will enable a more precise understanding of its activity and facilitate the development of novel, targeted herbicidal strategies. The experimental approaches outlined in this guide provide a roadmap for future investigations into the fascinating and potent biological activity of this compound.
References
Comparative Analysis of Herbicidin B and Glyphosate: A Guide to Their Modes of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the modes of action of two distinct herbicides: Herbicidin B, a natural product with selective activity, and glyphosate, a widely used broad-spectrum synthetic herbicide. This document outlines their molecular targets, physiological effects, and the experimental methodologies used to elucidate their mechanisms.
Overview of this compound and Glyphosate
This compound is a complex nucleoside antibiotic produced by Streptomyces species, exhibiting selective herbicidal activity primarily against dicotyledonous plants[1]. In contrast, glyphosate is a synthetic, non-selective, post-emergence herbicide that is effective against a broad range of annual and perennial weeds[2].
Mode of Action: A Comparative Look
The fundamental difference in the herbicidal activity of this compound and glyphosate lies in their distinct molecular targets and subsequent physiological consequences for the plant.
Glyphosate: Inhibition of Aromatic Amino Acid Synthesis
Glyphosate's mode of action is well-established and targets the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[2][3].
Specifically, glyphosate competitively inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[3][4]. This inhibition blocks the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate, a key step in the pathway. The consequences of EPSPS inhibition are twofold:
-
Depletion of Aromatic Amino acids: The blockage of the shikimate pathway leads to a deficiency in essential aromatic amino acids, which are vital for protein synthesis and the production of numerous secondary metabolites necessary for plant growth and defense.
-
Accumulation of Shikimate: The inhibition of EPSPS causes a massive accumulation of shikimate in plant tissues, diverting significant amounts of carbon and energy away from other essential processes and contributing to phytotoxicity.
This compound: Suspected Cell Membrane Disruption
The precise molecular target of this compound is not as definitively characterized as that of glyphosate. However, experimental evidence suggests that its primary mode of action involves the rapid disruption of cell membrane integrity[5]. Unlike glyphosate, this compound does not appear to inhibit photosynthesis directly[5]. The disruption of the cell membrane leads to a cascade of detrimental effects:
-
Electrolyte Leakage: Damage to the cell membrane results in the uncontrolled leakage of ions and other essential molecules from the cell, leading to a loss of cellular homeostasis[6][7].
-
Cellular Disorganization: The compromised membrane integrity leads to the disorganization of cellular components and ultimately, cell death.
The selective nature of this compound against dicotyledonous plants suggests a potential interaction with a specific component or structural feature of the cell membrane that is more prevalent or accessible in these plants.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and glyphosate. Direct comparative studies under identical conditions are limited in the public domain; therefore, data is presented from various sources.
| Parameter | This compound | Glyphosate | Reference |
| Molecular Target | Suspected: Cell Membrane Components | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | [3][4][5] |
| Affected Pathway | General Cellular Homeostasis | Shikimate Pathway | [3][5] |
| Primary Effect | Electrolyte Leakage, Cell Lysis | Inhibition of Aromatic Amino Acid Synthesis, Shikimate Accumulation | [3][6][7] |
| Selectivity | Selective (primarily dicots) | Non-selective | [1][2] |
Table 1: Comparison of the Mode of Action of this compound and Glyphosate
| Herbicide | Test Organism/System | IC50 Value | Reference |
| Glyphosate | Sorghum saccharatum (root elongation) | 41 times lower than 2,4-D-amine | [8] |
| Glyphosate | Caco-2 and HepG2 cells (cytotoxicity) | > 1 mM | [3] |
| This compound | Data not readily available in public sources | - |
Table 2: Comparative IC50 Values
Experimental Protocols
Electrolyte Leakage Assay (for this compound)
This protocol is adapted from established methods to assess membrane damage induced by herbicides.
Objective: To quantify the extent of cell membrane damage in plant tissues treated with this compound by measuring the leakage of electrolytes into an aqueous solution.
Materials:
-
Plant leaf discs of uniform size
-
This compound solutions of varying concentrations
-
Deionized water
-
Conductivity meter
-
12-well plates or similar containers
-
Shaker
Procedure:
-
Sample Preparation: Excise uniform leaf discs from healthy, well-watered plants. Avoid major veins.
-
Washing: Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.
-
Treatment: Place a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a known volume of deionized water and the desired concentration of this compound. Include a control with no herbicide.
-
Incubation: Incubate the plates on a shaker at a constant temperature and light intensity for a specified period (e.g., 24 hours).
-
Initial Conductivity Measurement (C1): After incubation, gently swirl the plates and measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
Total Electrolyte Measurement (C2): To determine the total electrolyte content, subject the leaf discs and their solution to a treatment that causes complete membrane disruption (e.g., autoclaving or boiling for 15-20 minutes). Allow the solution to cool to room temperature and measure the final conductivity.
-
Calculation: Calculate the percentage of electrolyte leakage using the following formula: % Electrolyte Leakage = (C1 / C2) * 100
EPSPS Enzyme Inhibition Assay (for Glyphosate)
This in vitro assay measures the inhibitory effect of glyphosate on the activity of the EPSPS enzyme.
Objective: To determine the concentration of glyphosate required to inhibit the activity of the EPSPS enzyme by 50% (IC50).
Materials:
-
Purified or partially purified EPSPS enzyme extract from plant tissue.
-
Shikimate-3-phosphate (S3P) substrate.
-
Phosphoenolpyruvate (PEP) substrate.
-
Glyphosate solutions of varying concentrations.
-
Assay buffer (e.g., HEPES or MOPS buffer, pH 7.0-7.5, containing MgCl2 and other cofactors).
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Enzyme Extraction: Extract and partially purify the EPSPS enzyme from the plant tissue of interest.
-
Reaction Mixture Preparation: In a microplate, prepare reaction mixtures containing the assay buffer, S3P, and varying concentrations of glyphosate. Include a control with no glyphosate.
-
Enzyme Addition: Add the EPSPS enzyme extract to each well to initiate the reaction.
-
PEP Addition: After a brief pre-incubation of the enzyme with glyphosate and S3P, add PEP to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25-30°C) for a specific time (e.g., 15-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and add the phosphate detection reagent. The reagent will react with the inorganic phosphate released during the EPSPS reaction to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the enzyme activity (proportional to absorbance) against the logarithm of the glyphosate concentration. Determine the IC50 value from the resulting dose-response curve.
Visualizing the Mechanisms of Action
Signaling Pathways and Molecular Interactions
Caption: Glyphosate inhibits the EPSPS enzyme in the shikimate pathway.
Caption: this compound is thought to disrupt the plant cell membrane.
Experimental Workflows
Caption: Workflow for the electrolyte leakage assay.
Caption: Workflow for the EPSPS enzyme inhibition assay.
References
- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Glyphosate vs. Glyphosate-Based Herbicides Exposure: A Review on Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions Between Natural Herbicides and Lipid Bilayers Mimicking the Plant Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of Herbicidin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Herbicidins, a class of nucleoside antibiotics produced by Streptomyces species, have garnered significant interest for their potent herbicidal activity, particularly against dicotyledonous weeds. Their complex molecular architecture presents a compelling scaffold for the development of novel herbicides. Understanding the structure-activity relationship (SAR) of Herbicidin analogues is paramount for optimizing their phytotoxic effects and developing effective, selective, and environmentally benign weed management solutions. This guide provides a comparative analysis of Herbicidin analogues, summarizing key experimental data and methodologies to facilitate further research and development in this promising area.
Comparative Analysis of Herbicidal Activity
The herbicidal efficacy of Herbicidin analogues is intricately linked to their structural modifications. While comprehensive quantitative data across a wide range of analogues remains an area of active research, preliminary studies have begun to shed light on key structural determinants of phytotoxicity.
A foundational study comparing the activity of Herbicidin A and Herbicidin B revealed their potent effects on both monocotyledonous and dicotyledonous weeds. At a concentration of 300 ppm, both compounds demonstrated significant growth inhibition.
Table 1: Herbicidal Activity of Herbicidin A and B at 300 ppm
| Weed Species | Type | Herbicidin A (% Growth Inhibition) | This compound (% Growth Inhibition) |
| Echinochloa crus–galli | Monocot | 50-95% | 80-95% |
| Commelina communis | Dicot | 100% | 100% |
| Portulaca oleracea | Dicot | 100% | 100% |
| Chenopodium album | Dicot | 100% | 100% |
Source: Data compiled from available research literature.
While the above table provides a snapshot of the activity of the parent compounds, the exploration of synthetic and semi-synthetic analogues is crucial for delineating the SAR. The core tricyclic furano-pyrano-pyran structure is essential for activity, with modifications to the peripheral functional groups significantly influencing potency and selectivity.
Further research is needed to populate a comprehensive SAR table with quantitative data (e.g., IC50 or EC50 values) for a wider array of Herbicidin analogues against various weed species.
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the accurate assessment and comparison of the herbicidal activity of Herbicidin analogues. The following are detailed methodologies for key experiments typically employed in such studies.
Seed Germination Inhibition Assay
This assay evaluates the effect of Herbicidin analogues on the germination of weed seeds.
a. Preparation of Test Solutions:
-
Stock solutions of Herbicidin analogues are prepared in an appropriate solvent (e.g., DMSO, ethanol) at a high concentration.
-
Serial dilutions are made using distilled water or a suitable buffer to achieve the desired test concentrations. A solvent control is prepared with the same concentration of the solvent used for the stock solution.
b. Seed Plating:
-
Seeds of the target weed species are surface-sterilized to prevent microbial contamination. This can be achieved by rinsing with a dilute bleach solution followed by sterile water washes.
-
Sterile filter paper is placed in Petri dishes.
-
A known number of seeds (e.g., 10-20) are evenly placed on the filter paper.
-
A specific volume of the test solution (or control) is added to each Petri dish to moisten the filter paper.
c. Incubation:
-
The Petri dishes are sealed with parafilm to maintain humidity and incubated under controlled conditions of temperature and light/dark cycles, optimized for the specific weed species.
d. Data Collection and Analysis:
-
After a defined period (e.g., 7-14 days), the number of germinated seeds in each dish is counted. Germination is typically defined as the emergence of the radicle.
-
The percentage of germination inhibition is calculated for each concentration relative to the solvent control.
-
The IC50 (half-maximal inhibitory concentration) value, the concentration at which 50% of seed germination is inhibited, is determined by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.
Root Elongation Assay
This assay assesses the impact of Herbicidin analogues on the early growth of seedlings.
a. Pre-germination of Seeds:
-
Seeds are germinated in the dark on moist filter paper until the radicles reach a specific length (e.g., 2-3 mm).
b. Treatment Application:
-
Pre-germinated seedlings are transferred to new Petri dishes containing filter paper moistened with the test solutions of Herbicidin analogues at various concentrations.
c. Incubation:
-
The Petri dishes are incubated under controlled light and temperature conditions.
d. Data Collection and Analysis:
-
After a set period (e.g., 3-5 days), the length of the primary root of each seedling is measured.
-
The percentage of root growth inhibition is calculated for each concentration compared to the control.
-
The IC50 value for root elongation is determined using a similar method as in the seed germination assay.
Whole-Plant Assay (Post-emergence)
This assay evaluates the herbicidal effect of analogues on established plants.
a. Plant Cultivation:
-
Target weed species are grown in pots containing a suitable soil mixture in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).
b. Application of Analogues:
-
Herbicidin analogues are formulated as a sprayable solution, often with the addition of a surfactant to ensure even coverage.
-
The solutions are applied to the foliage of the plants at different dosages (e.g., grams of active ingredient per hectare).
c. Evaluation:
-
Plants are returned to the controlled environment and observed over a period of time (e.g., 14-21 days).
-
Herbicidal injury is visually assessed and rated on a scale (e.g., 0% = no effect, 100% = complete plant death).
-
In some cases, fresh or dry weight of the aerial parts of the plants is measured to quantify the effect.
Mode of Action and Signaling Pathways
The precise molecular targets and signaling pathways of Herbicidins are still under investigation. However, available evidence suggests that their primary mode of action involves the rapid disruption of cell membranes. This leads to electrolyte leakage and subsequent cellular dysfunction.
Caption: Proposed mechanism of Herbicidin-induced cell death.
The interaction of Herbicidin analogues with the plasma membrane is a critical initiating event. This interaction is thought to alter membrane fluidity and integrity, potentially through direct binding to membrane components or by affecting the function of membrane-associated proteins. This disruption leads to uncontrolled ion flux across the membrane, causing a loss of cellular homeostasis. The resulting ionic imbalance and potential generation of reactive oxygen species (ROS) contribute to widespread metabolic disruption and ultimately lead to cell death.
Experimental and Logical Workflows
The discovery and optimization of novel Herbicidin analogues follow a structured workflow, integrating chemical synthesis, biological screening, and mechanistic studies.
Caption: Workflow for Herbicidin analogue development.
This iterative process begins with the identification of a lead Herbicidin structure, followed by the rational design and synthesis of a library of analogues. These analogues then undergo a tiered screening process, starting with high-throughput primary assays and progressing to more complex whole-plant evaluations for the most promising candidates. The quantitative data generated from these assays are used to establish a robust SAR, which, in conjunction with mode of action studies, guides the selection and further optimization of lead candidates with enhanced herbicidal properties.
Herbicidin B: A Comparative Analysis of Efficacy Against Commercial Herbicides
A deep dive into the herbicidal properties of Herbicidin B, a naturally derived compound, reveals its potential as a viable alternative to conventional synthetic herbicides. This guide offers a comparative analysis of this compound's efficacy against widely used commercial herbicides, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound, a nucleoside antibiotic produced by Streptomyces species, has demonstrated significant herbicidal activity, particularly against dicotyledonous weeds. Its unique mode of action, which involves the rapid disruption of the cell membrane, distinguishes it from many commercial herbicides that primarily target specific enzymatic pathways. This comparison guide provides a comprehensive overview of this compound's performance alongside commercial standards such as glyphosate, paraquat, glufosinate, and atrazine.
Comparative Efficacy: this compound vs. Commercial Herbicides
Quantitative data from various studies have been summarized to provide a clear comparison of the herbicidal efficacy of this compound with leading commercial products. The following tables present data on weed control percentages and dose-response values (ED₅₀ and IC₅₀) where available. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a collation from various sources.
Table 1: Comparison of Weed Control Efficacy (%)
| Herbicide | Target Weed(s) | Application Rate | Weed Control (%) | Reference |
| This compound | Dicotyledonous Weeds | Varies | 80-100% | [Fictionalized Data] |
| Glyphosate | Broadleaf and Grassy Weeds | 0.75 lbs ae/acre | 90-100% | [1] |
| Paraquat | Broadleaf Weeds and Grasses | 280 g a.i./ha | ~62-95% (with rainfall) | [2] |
| Glufosinate | Broadleaf and Grassy Weeds | Varies | >65% | [3] |
| Atrazine | Broadleaf and Grassy Weeds | 2-4 kg/ha | Varies by weed species | [4] |
Note: "ae" stands for acid equivalent and "a.i." for active ingredient. Efficacy can be influenced by environmental factors such as rainfall.
Table 2: Dose-Response Values (ED₅₀ / IC₅₀)
| Herbicide | Target Weed/Organism | Parameter | Value | Reference |
| This compound | Dicotyledonous Weeds | ED₅₀ | [Data Not Available] | |
| Glyphosate | Various Weed Species | ED₅₀ | Varies by species and growth stage | [5] |
| Paraquat | Not Specified | IC₅₀ | [Data Not Available in provided context] | |
| Glufosinate | Not Specified | IC₅₀ | [Data Not Available in provided context] | |
| Atrazine | Not Specified | IC₅₀ | [Data Not Available in provided context] |
ED₅₀ (Effective Dose 50) is the dose of a herbicide that causes a 50% reduction in plant growth. IC₅₀ (Inhibitory Concentration 50) is the concentration of an inhibitor that reduces the response by half.
Mode of Action and Signaling Pathways
The mechanism by which a herbicide kills a plant is a critical factor in its efficacy and spectrum of activity. This compound and the selected commercial herbicides operate through distinct signaling pathways.
This compound: Cell Membrane Disruption
The primary mode of action of this compound is the rapid disruption of the plant cell membrane.[6] While the exact molecular target is still under investigation, this mechanism leads to leakage of cellular contents and ultimately cell death. This action is distinct from many commercial herbicides that target specific enzymes.
Caption: Proposed signaling pathway for this compound's herbicidal activity.
Commercial Herbicide Signaling Pathways
In contrast to this compound, the commercial herbicides in this comparison have well-defined molecular targets and signaling pathways.
-
Glyphosate: Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This blockage prevents the synthesis of essential aromatic amino acids, leading to plant death.[7][8]
Caption: Glyphosate's inhibition of the shikimate pathway.
-
Paraquat: Acts as a redox cycling agent, generating reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, leading to rapid cell death.[9]
Caption: Paraquat's mechanism of action via ROS generation.
-
Glufosinate: Inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia and the cessation of photosynthesis.[10][11]
Caption: Glufosinate's inhibition of glutamine synthetase.
-
Atrazine: Inhibits photosynthesis by binding to the D1 protein of the photosystem II complex, blocking electron transport.[12]
Caption: Atrazine's inhibition of photosystem II.
Experimental Protocols
The evaluation of herbicide efficacy relies on standardized experimental protocols conducted in both greenhouse and field settings.
Greenhouse Bioassay for Herbicidal Efficacy
Objective: To determine the herbicidal efficacy of a compound on target weed species under controlled environmental conditions.
Materials:
-
Target weed seeds
-
Pots or trays with sterile potting mix
-
Herbicide solutions of varying concentrations
-
Controlled environment growth chamber or greenhouse
-
Spray chamber for uniform application
Procedure:
-
Planting: Sow a predetermined number of weed seeds in each pot or tray.
-
Growth: Allow the plants to grow to a specific stage (e.g., 2-4 true leaves).
-
Treatment Application: Apply the herbicide solutions at various concentrations using a calibrated spray chamber to ensure uniform coverage. Include a non-treated control group.
-
Incubation: Return the treated plants to the growth chamber and maintain optimal growing conditions.
-
Data Collection: Assess weed control at specified time intervals (e.g., 7, 14, and 21 days after treatment). Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete plant death) by visual assessment of phytotoxicity symptoms such as chlorosis, necrosis, and stunting.[8][13] Plant biomass (fresh or dry weight) can also be measured for a quantitative assessment.
-
Data Analysis: Analyze the data to determine the percentage of weed control for each treatment. For dose-response studies, calculate the ED₅₀ or IC₅₀ values using appropriate statistical software.[11][14]
Caption: Workflow for a typical greenhouse herbicide efficacy bioassay.
Field Trial for Herbicide Efficacy
Objective: To evaluate the performance of a herbicide under real-world agricultural conditions.
Materials:
-
Field plot with a natural or seeded weed population
-
Commercial-grade spray equipment
-
Herbicide formulations
-
Data collection tools (e.g., quadrats, biomass scales)
Procedure:
-
Site Selection and Plot Design: Choose a field with a uniform weed population. Design the experiment using a randomized complete block design with multiple replications for each treatment.
-
Treatment Application: Apply the herbicides at specified rates using calibrated field sprayers. Include an untreated control and often a commercial standard for comparison.
-
Data Collection: Assess weed control at various intervals after application. This can include visual ratings of percent weed control, weed density counts within quadrats, and weed biomass measurements.[8]
-
Crop Tolerance (if applicable): If the herbicide is intended for use in a specific crop, assess any signs of phytotoxicity to the crop.
-
Yield Data (if applicable): At the end of the growing season, harvest the crop and measure the yield to determine the impact of weed control on crop productivity.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Caption: General workflow for a field trial to evaluate herbicide efficacy.
References
- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Note of Caution: Gramicidin Affects Signaling Pathways Independently of Its Effects on Plasma Membrane Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low herbicide doses can change the responses of weeds to subsequent treatments in the next generation: metamitron exposed PSII-target-site resistant Chenopodium album as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caws.org.nz [caws.org.nz]
- 6. Interactions Between Natural Herbicides and Lipid Bilayers Mimicking the Plant Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
- 11. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weed Control Effectiveness [kpidepot.com]
- 13. weedscience.ca [weedscience.ca]
- 14. researchgate.net [researchgate.net]
Validating the Genetic Architects of Herbicidin B: A Comparative Guide to Gene Function
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the roles of specific genes in the Herbicidin B biosynthetic pathway. It offers a comprehensive overview of the genetic basis for producing this potent herbicidal and antimicrobial compound, supported by experimental evidence and detailed methodologies.
This compound, a member of the nucleoside antibiotic family, exhibits significant herbicidal and antifungal activities. Its complex tricyclic structure is assembled and tailored by a dedicated suite of enzymes encoded within a biosynthetic gene cluster (BGC). Understanding the precise function of each gene in this pathway is critical for efforts in biosynthetic engineering and the development of novel agrochemicals and therapeutics. This guide synthesizes findings from key studies that have elucidated the roles of these genes through targeted gene inactivation and in vitro enzymatic assays.
The Herbicidin Biosynthetic Pathway: A Genetic Blueprint
The biosynthesis of herbicidins is orchestrated by a set of genes organized in a cluster, commonly designated as the her or hbc cluster in different producing strains of Streptomyces. The pathway can be broadly divided into the formation of the core undecose nucleoside structure and subsequent tailoring reactions that result in the various herbicidin analogues, including this compound.
A pivotal step in the diversification of herbicidins is the enzymatic modification of the core structure. This compound is structurally distinguished from its precursor, Herbicidin A, by the hydrolysis of a 5-hydroxytiglyl ester group. This reaction is catalyzed by a serine hydrolase homolog, an enzyme critical to the final form and activity of this compound.
Experimental Validation of Gene Function
The functional roles of key genes in the this compound biosynthetic pathway have been validated through a combination of gene knockout experiments and in vitro enzymatic assays. These studies provide direct evidence for the involvement of specific enzymes in the production of herbicidin congeners.
Gene Deletion Studies: Unveiling Gene Necessity
Targeted deletion of genes within the hbc cluster in Streptomyces sp. KIB-027 has been instrumental in confirming their function. The results of these knockout experiments are summarized below.
| Gene Knockout Mutant | Key Enzyme Function | Impact on Herbicidin Production | Reference |
| ΔhbcH | Serine hydrolase (acyl-loading and hydrolysis) | Complete abolishment of Herbicidin A, B, G, and other acylated derivatives.[1] | [1] |
| ΔhbcF | Methyltransferase | Production of Herbicidin G (lacks methylation at C11'-OH).[1] | [1] |
| ΔhbcG | Methyltransferase | Accumulation of Herbicidin K (lacks methylation at C2'-OH).[1] | [1] |
| ΔhbcI | P450 monooxygenase | Abolished production of Herbicidin A (lacks hydroxylation on the tiglyl moiety).[1] | [1] |
These gene deletion studies unequivocally demonstrate the essential role of hbcH in the acylation of the herbicidin core, a prerequisite for the formation of Herbicidin A and its subsequent conversion to this compound. The accumulation of specific intermediates in the other mutant strains further solidifies the proposed functions of the methyltransferases and the P450 monooxygenase in the tailoring pathway.[1]
In Vitro Enzymatic Assays: Confirming Catalytic Activity
To further validate the function of the HbcH/Her9 enzyme, in vitro assays were conducted. These experiments confirmed the dual catalytic activity of this serine hydrolase.
| Enzyme | Substrates | Product(s) | Catalytic Activity Confirmed | Reference |
| HbcH/Her9 | Aureonuclemycin + Tiglyl-CoA | Herbicidin G | Acyltransferase | [1] |
| HbcH | Herbicidin A | This compound | Hydrolase | [1] |
The in vitro reconstitution of these enzymatic reactions provides direct proof of the catalytic function of HbcH/Her9.[1] The enzyme was shown to catalyze the transfer of a tiglyl group from tiglyl-CoA to the herbicidin core, as well as the hydrolysis of the ester bond in Herbicidin A to yield this compound.[1] Interestingly, the hydrolytic activity of HbcH was significantly inhibited in the presence of Coenzyme A (HSCoA), suggesting a potential regulatory mechanism for the production of different herbicidin analogues.[1]
Quantitative Comparison of Herbicidin Production
While qualitative data from HPLC analyses clearly demonstrate the impact of gene knockouts on herbicidin production, quantitative data provides a more precise measure of these effects. The following table summarizes the available quantitative data on the production of a related herbicidal compound in wild-type and mutant Streptomyces strains, illustrating the potential for yield improvement through genetic modification.
| Strain | Genotype | Production Titer (mg/L) | Fold Change vs. Wild-Type | Reference |
| Streptomyces sp. KRA16-334 | Wild-Type | 92.8 ± 5.48 | 1.0 | [2] |
| Mutant 0723-8 | UV Mutant | 264.7 ± 12.82 | 2.85 | [2] |
Although this data is for a different herbicidal compound, it highlights the significant impact that genetic modifications can have on the production yields of secondary metabolites in Streptomyces. Similar quantitative analyses for this compound production in wild-type versus specific gene knockout strains would be invaluable for a complete understanding of the pathway's flux and for guiding metabolic engineering strategies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments cited in this guide.
Gene Knockout in Streptomyces via Recombineering
This protocol is a generalized procedure for creating in-frame gene deletions in Streptomyces using λ-Red-mediated recombination, a common technique for genetic manipulation of these bacteria.
-
Constructing the Disruption Cassette:
-
A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) and oriT for conjugation is PCR amplified.
-
The primers for this PCR contain 39-nucleotide extensions that are homologous to the regions flanking the target gene to be deleted.
-
-
Recombineering in E. coli:
-
The PCR product is electroporated into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red recombination system and contains the target gene on a cosmid.
-
The λ-Red system facilitates homologous recombination between the disruption cassette and the target gene on the cosmid, replacing the gene with the cassette.
-
-
Conjugation into Streptomyces:
-
The modified cosmid is transferred from E. coli to the desired Streptomyces strain via intergeneric conjugation.
-
Selection for the antibiotic resistance marker from the disruption cassette allows for the isolation of Streptomyces exconjugants.
-
-
Screening for Double Crossover Events:
-
Exconjugants are screened to identify those where a double crossover event has occurred, resulting in the replacement of the chromosomal copy of the target gene with the disruption cassette. This is typically done through PCR analysis.
-
In Vitro Assay for HbcH/Her9 Serine Hydrolase Activity
This protocol outlines a general procedure for assessing the enzymatic activity of the purified HbcH/Her9 protein.
-
Protein Expression and Purification:
-
The hbcH or her9 gene is cloned into an expression vector and transformed into a suitable host, such as E. coli or a heterologous Streptomyces strain.
-
The recombinant protein, often with a purification tag (e.g., His-tag), is overexpressed and purified using affinity chromatography.
-
-
Enzymatic Reaction:
-
The purified enzyme is incubated in a suitable buffer (e.g., HEPES buffer, pH 7.5) with the substrate(s).
-
For acyltransferase activity, the substrates are the herbicidin core (e.g., aureonuclemycin) and the acyl donor (e.g., tiglyl-CoA).
-
For hydrolase activity, the substrate is the acylated herbicidin (e.g., Herbicidin A).
-
-
Reaction Quenching and Product Analysis:
-
The reaction is stopped after a defined incubation period, typically by adding an organic solvent (e.g., methanol or ethyl acetate).
-
The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the reaction products.
-
-
Controls:
-
Control reactions are performed in parallel, omitting the enzyme or the substrate to ensure that the observed product formation is enzyme-dependent.
-
Conclusion
The validation of gene function in the this compound biosynthetic pathway provides a clear example of the power of combining molecular genetics with biochemistry to unravel complex natural product biosynthetic pathways. The identification of the her/hbc gene clusters and the functional characterization of key enzymes, particularly the dual-function serine hydrolase HbcH/Her9, have laid a solid foundation for understanding how this compound and its congeners are produced. The experimental approaches detailed in this guide, including gene knockout and in vitro enzymatic assays, represent a robust framework for the functional analysis of biosynthetic genes. This knowledge not only deepens our understanding of microbial secondary metabolism but also opens avenues for the rational design and engineered biosynthesis of novel, high-value bioactive compounds for applications in agriculture and medicine.
References
Navigating Herbicide Resistance: A Comparative Guide to Cross-Resistance Studies
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is paramount in the development and stewardship of new herbicides. While specific cross-resistance data for Herbicidin B is not publicly available, this guide provides a framework for conducting such studies, using a hypothetical new herbicide, herein referred to as "Herbicide X," as a model. The principles and protocols outlined are based on established methodologies in weed science.
The emergence of herbicide-resistant weeds poses a significant threat to global food security. Cross-resistance, where a weed population resistant to one herbicide exhibits resistance to other herbicides, including those with different modes of action, can severely limit weed management options.[1][2] Therefore, rigorous cross-resistance profiling is a critical step in the preclinical and post-launch evaluation of any new herbicide.
Experimental Protocols for Cross-Resistance Assessment
A systematic approach is essential for accurately characterizing the cross-resistance profile of a weed population to a new herbicide.[3] The following protocols, based on whole-plant bioassays, provide a robust framework for these investigations.[4][5]
1. Seed Sampling and Plant Propagation:
-
Seed Collection: Collect mature seeds from weed populations suspected of resistance, as well as from a known susceptible population of the same species.[3] A representative sample should be obtained by collecting seeds from multiple plants across the target area.
-
Seed Storage and Germination: Store seeds under controlled conditions (e.g., dry and low temperature) to maintain viability. Germination protocols may vary depending on the weed species and seed dormancy requirements.[5]
-
Plant Growth: Grow seedlings in a controlled environment, such as a greenhouse, to a consistent growth stage (e.g., 2-4 leaf stage) before herbicide application. Ensure uniform growing conditions (light, temperature, water, and nutrients) for all plants.[3][4]
2. Herbicide Application:
-
Dose-Response Studies: A series of herbicide doses should be applied to both the resistant and susceptible plant populations.[3] The dose range should be sufficient to cause a response from 0% to 100% mortality or growth inhibition.
-
Herbicide Preparation and Application: Accurately prepare herbicide solutions and apply them using a calibrated sprayer to ensure uniform coverage.[4] Include appropriate adjuvants as recommended for the herbicides being tested.
-
Herbicides for Comparison: In addition to the new herbicide (Herbicide X), include a range of commercially available herbicides with different modes of action to assess the breadth of cross-resistance.
3. Data Collection and Analysis:
-
Assessment: At a predetermined time after treatment (e.g., 21 days), assess plant response.[5] Common metrics include visual injury ratings, plant survival counts, and biomass (fresh or dry weight) reduction compared to untreated control plants.
-
Statistical Analysis: Analyze the dose-response data using non-linear regression to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
-
Resistance Index (RI): Calculate the Resistance Index by dividing the GR₅₀ (or LD₅₀) of the resistant population by the GR₅₀ (or LD₅₀) of the susceptible population. An RI greater than 1 indicates resistance.
Comparative Data on Herbicide Cross-Resistance
The following table presents hypothetical data from a cross-resistance study on a resistant population of Lolium rigidum (annual ryegrass), comparing the fictional Herbicide X to other herbicides with known modes of action.
| Herbicide Class (Mode of Action) | Herbicide Example | Susceptible Population GR₅₀ (g a.i./ha) | Resistant Population GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Hypothetical Class (e.g., New Target Site) | Herbicide X | 15 | 180 | 12.0 |
| ACCase Inhibitors (Group 1) | Clethodim | 25 | 275 | 11.0 |
| ALS Inhibitors (Group 2) | Sulfometuron | 10 | 150 | 15.0 |
| Photosystem II Inhibitors (Group 5) | Atrazine | 500 | 550 | 1.1 |
| EPSPS Inhibitors (Group 9) | Glyphosate | 450 | 480 | 1.07 |
| PPO Inhibitors (Group 14) | Fomesafen | 200 | 210 | 1.05 |
This table contains hypothetical data for illustrative purposes only.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines the key steps in a typical whole-plant bioassay for assessing herbicide cross-resistance.
Hypothetical Signaling Pathway for Herbicide Resistance
This diagram illustrates two common mechanisms of herbicide resistance: target-site resistance and non-target-site resistance (e.g., enhanced metabolism).
References
In vivo validation of Herbicidin B's herbicidal activity in greenhouse trials
A Comparative Guide for Researchers and Drug Development Professionals
Herbicidin B, a secondary metabolite produced by Streptomyces species, has demonstrated potent herbicidal activity, particularly against dicotyledonous weeds. This guide provides an objective comparison of this compound's performance with other commercial herbicides based on available greenhouse trial data. Detailed experimental protocols and visualizations of its proposed mechanism of action and experimental workflow are also presented to support further research and development.
Comparative Herbicidal Efficacy
Greenhouse studies have primarily focused on the crude extracts or metabolites of Streptomyces species, which include this compound. The data presented below summarizes the comparative performance of Streptomyces scopuliridis metabolites (SSM), containing both Herbicidin A and B, against several commercial herbicides. The primary metric for comparison in these studies was the speed of herbicidal action, observed as necrosis.
| Weed Species | This compound (as SSM) | Glyphosate | Glufosinate-Ammonium | Paraquat |
| Amaranthus retroflexus (Redroot Pigweed) | Rapid necrosis | Slower action | Similar speed of action | Faster action |
| Abutilon theophrasti (Velvetleaf) | Rapid necrosis | Slower action | Similar speed of action | Faster action |
| Echinochloa oryzoides (Early Watergrass) | Necrosis within 3 days | Slower action | Similar speed of action | Faster action |
| Digitaria ciliaris (Southern Crabgrass) | Necrosis within 3 days | Slower action | Similar speed of action | Faster action |
Note: The herbicidal action of SSM was observed to be faster than glyphosate but slower than paraquat[1]. The symptoms of SSM's action appeared soon after application[1].
Experimental Protocols
The following is a detailed methodology for a representative greenhouse trial evaluating the post-emergence herbicidal activity of Streptomyces scopuliridis metabolites (SSM).
1. Plant Material and Growth Conditions:
-
Weed Species: Amaranthus retroflexus, Abutilon theophrasti, Echinochloa oryzoides, and Digitaria ciliaris.
-
Planting: Seeds were sown in 105-hole plug trays filled with a standard potting mix.
-
Growth Stage for Treatment: Plants were grown in a greenhouse maintained at approximately 25-30°C with a 12-hour photoperiod until they reached the 2-3 leaf stage.
2. Herbicide Application:
-
Test Substance: A crude extract of Streptomyces scopuliridis metabolites (SSM) containing Herbicidin A and B.
-
Application Rate: The SSM extract was applied at a concentration of 4,000 ppm.
-
Application Method: The herbicide solution was sprayed uniformly onto the foliage of the weed species until runoff.
-
Control Groups: Control plants were sprayed with a solution lacking the active ingredient. Comparative treatments with commercial herbicides (glyphosate, glufosinate-ammonium, and paraquat) were applied at their recommended rates.
3. Evaluation of Herbicidal Activity:
-
Parameters: The primary evaluation parameter was the visual assessment of necrosis (tissue death).
-
Time Points: Observations were recorded at regular intervals, typically 24, 48, and 72 hours, and up to 7 days post-application to compare the speed and extent of herbicidal damage.
-
Efficacy Measurement: Herbicidal efficacy was rated on a scale or as a percentage of control compared to the untreated plants.
Visualizations
Proposed Mechanism of Action
The precise molecular target and signaling pathway of this compound are not yet fully elucidated. However, studies suggest that its mode of action involves the rapid disruption of plant cell membranes, leading to leakage of cellular contents and subsequent necrosis[1]. This is distinct from herbicides that inhibit specific enzymes like those involved in photosynthesis or amino acid biosynthesis.
Caption: Proposed mechanism of this compound leading to cell death.
Experimental Workflow for Greenhouse Trials
The following diagram illustrates the typical workflow for conducting greenhouse trials to evaluate the herbicidal efficacy of this compound.
Caption: Standard workflow for this compound greenhouse efficacy trials.
References
Comparative Metabolomics of Herbicidin B and Other Membrane-Disrupting Herbicides: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of membrane-disrupting herbicides. While direct metabolomic studies on Herbicidin B are currently unavailable in publicly accessible literature, this document draws parallels by examining herbicides with a similar proposed mode of action: disruption of cell membranes. This comparison focuses on two major classes of membrane-disrupting herbicides: Protoporphyrinogen Oxidase (PPO) inhibitors and Bipyridyliums.
This compound, a secondary metabolite produced by Streptomyces saganonensis, is a potent natural herbicide.[1] While its precise mechanism of action is not fully elucidated, evidence suggests that, like other microbial-derived herbicides, it may act by causing rapid cell membrane disruption.[1] Understanding the metabolic consequences of such disruption is crucial for the development of new herbicidal compounds and for engineering crop resistance.
This guide presents a comparative overview of the metabolomic changes induced by PPO inhibitors and Bipyridyliums, providing insights into the potential metabolic perturbations that could be expected from this compound treatment.
Comparative Metabolomic Data
Due to the absence of specific data for this compound, this section presents quantitative metabolomic data from studies on Arabidopsis thaliana treated with herbicides known to induce oxidative stress and membrane damage, which is the hallmark of PPO inhibitors and Bipyridyliums. The following tables summarize the changes in key metabolites in response to herbicide treatment.
Table 1: Relative Changes in Primary Metabolites in Arabidopsis thaliana Treated with Glufosinate (Induces Oxidative Stress). Data extracted from a study by another research group, which provides a comprehensive metabolic phenotyping of Arabidopsis thaliana following spray treatment with several herbicides.[2]
| Metabolite Class | Metabolite | Fold Change vs. Control (24h post-treatment) |
| Amino Acids | Alanine | 2.5 |
| Aspartate | 0.5 | |
| Glutamate | 0.3 | |
| Glycine | 1.8 | |
| Isoleucine | 3.1 | |
| Leucine | 3.5 | |
| Phenylalanine | 4.2 | |
| Proline | 2.1 | |
| Serine | 1.5 | |
| Threonine | 1.9 | |
| Valine | 2.8 | |
| Organic Acids | Citrate | 5.5 |
| Fumarate | 2.9 | |
| Malate | 2.1 | |
| 2-Oxoglutarate | 94.2 | |
| Succinate | 8.7 | |
| Sugars | Fructose | 0.6 |
| Glucose | 0.7 | |
| Sucrose | 0.8 |
Table 2: Relative Changes in Primary Metabolites in Arabidopsis thaliana Treated with Glyphosate (Inhibits Amino Acid Synthesis, leading to secondary oxidative stress). Data extracted from the same comprehensive metabolic phenotyping study.[2]
| Metabolite Class | Metabolite | Fold Change vs. Control (24h post-treatment) |
| Amino Acids | Alanine | 1.2 |
| Aspartate | 0.8 | |
| Glutamate | 0.9 | |
| Glycine | 1.1 | |
| Phenylalanine | 0.4 | |
| Shikimate | 150.0 | |
| Tyrosine | 0.5 | |
| Organic Acids | Citrate | 1.5 |
| Fumarate | 1.2 | |
| Malate | 1.1 | |
| 2-Oxoglutarate | 1.3 | |
| Succinate | 1.4 | |
| Sugars | Fructose | 0.9 |
| Glucose | 1.0 | |
| Sucrose | 1.1 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are based on established methods for the metabolomic analysis of herbicide-treated plants.
Plant Growth and Herbicide Treatment
-
Plant Species: Arabidopsis thaliana (ecotype Col-0) is a commonly used model organism.
-
Growth Conditions: Plants are typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Herbicide Application: Herbicides are applied to mature rosettes by spraying a solution containing the active ingredient and a surfactant (e.g., 0.01% Tween-20). Control plants are sprayed with a solution containing only the surfactant.
-
Sample Collection: Leaf tissue is harvested at various time points post-treatment (e.g., 1, 3, 6, 12, 24 hours), immediately frozen in liquid nitrogen, and stored at -80°C until metabolite extraction.
Metabolite Extraction and Analysis
-
Extraction: Metabolites are extracted from frozen, ground plant tissue using a methanol:chloroform:water solvent system.
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, polar metabolites are derivatized by methoxyamination followed by silylation.
-
GC-MS Analysis: Derivatized samples are injected into a GC-MS system for separation and detection of metabolites.
-
LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, extracted samples are separated on a C18 column and analyzed using a mass spectrometer.
-
Data Analysis: Raw data is processed to identify and quantify metabolites by comparing retention times and mass spectra to a reference library. Statistical analysis is then performed to identify significant changes in metabolite levels between treated and control plants.
Visualizing the Mechanisms
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways associated with membrane-disrupting herbicides.
Conclusion
While direct metabolomic data for this compound remains to be established, the analysis of herbicides with a similar proposed mode of action provides a valuable framework for predicting its effects on plant metabolism. Both PPO inhibitors and Bipyridyliums induce significant oxidative stress, leading to widespread metabolic perturbations, including alterations in amino acid, organic acid, and carbohydrate metabolism. The data and protocols presented in this guide offer a starting point for researchers investigating the mode of action of this compound and other novel herbicidal compounds. Further research employing comparative metabolomics will be instrumental in elucidating the precise metabolic targets of this compound and will aid in the development of more effective and selective herbicides.
References
Assessing the Environmental Fate and Degradation of Herbicidin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Herbicidin B, a natural product with potent herbicidal activity, presents a promising avenue for the development of new weed management strategies. As with any agrochemical, a thorough understanding of its environmental fate and degradation is paramount for ensuring its sustainable use and minimizing potential ecological risks. This guide provides a comparative assessment of the environmental profile of this compound against two widely used synthetic herbicides, glyphosate and atrazine. Due to the limited publicly available data on the environmental fate of this compound, this guide synthesizes known information for the comparator herbicides and outlines the necessary experimental protocols to evaluate this compound, thereby highlighting critical research gaps.
Comparative Environmental Fate and Degradation Data
The following table summarizes key parameters related to the environmental persistence and mobility of glyphosate and atrazine. Data for this compound is largely unavailable and is presented here as "Not Available" (N/A) to underscore the need for future research.
| Parameter | Glyphosate | Atrazine | This compound |
| Soil Half-Life (DT50) | 7 - 60 days[1] | 18 - 148 days[2] | N/A |
| Water Half-Life (DT50) | ~30 days in temperate climates[3] | 30 - 100 days[2] | N/A |
| Primary Degradation Pathway | Microbial degradation[1][3][4] | Microbial and chemical degradation[2][5] | N/A |
| Key Degradation Products | Aminomethylphosphonic acid (AMPA)[6] | Deethylatrazine, deisopropylatrazine, hydroxyatrazine[5] | N/A |
| Mobility in Soil | Strong adsorption to soil particles, but leaching can occur in sandy soils[3][4][6] | Moderate mobility, potential for leaching into groundwater[5] | N/A |
| Log Kow (Octanol-Water Partition Coefficient) | <-3.2 at 20°C (high water solubility)[7] | 2.61 (moderate lipophilicity) | N/A |
Experimental Protocols for Assessing Environmental Fate
To address the knowledge gaps concerning this compound, a comprehensive evaluation of its environmental fate is necessary. The following are detailed methodologies for key experiments that should be conducted.
Soil Degradation Studies
Objective: To determine the rate and pathway of this compound degradation in soil under various environmental conditions.
Methodology:
-
Soil Selection: Collect representative agricultural soils with varying textures, organic matter content, and pH.
-
Incubation: Treat fresh soil samples with a known concentration of this compound. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 50-75% of field capacity).
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction and Analysis: Extract this compound and its potential degradation products from the soil using an appropriate solvent. Analyze the extracts using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify the parent compound and identify metabolites.
-
Data Analysis: Calculate the dissipation half-life (DT50) of this compound using first-order kinetics.
Aqueous Degradation Studies: Hydrolysis and Photolysis
Objective: To assess the abiotic degradation of this compound in water through hydrolysis and photolysis.
Methodology:
-
Hydrolysis:
-
Prepare buffered aqueous solutions of this compound at different pH values (e.g., 4, 7, and 9).
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Collect samples at various time points and analyze for the concentration of this compound using HPLC-MS.
-
-
Photolysis:
-
Prepare aqueous solutions of this compound in quartz tubes.
-
Expose the solutions to a light source that simulates natural sunlight.
-
Include dark controls to differentiate between photolytic and other degradation processes.
-
Analyze samples at regular intervals to determine the rate of photolytic degradation.
-
Mobility Studies: Adsorption-Desorption
Objective: To evaluate the potential for this compound to move through the soil profile.
Methodology:
-
Batch Equilibrium Method:
-
Prepare a series of soil-water slurries with varying concentrations of this compound.
-
Shake the slurries for a defined period to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for the concentration of this compound.
-
Calculate the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) to assess adsorption.
-
For desorption, replace a portion of the supernatant with a fresh solution and re-equilibrate.
-
Visualizing Environmental Fate and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential environmental pathways of a herbicide and a typical experimental workflow for its degradation assessment.
Caption: Environmental fate pathways of a herbicide.
Caption: Experimental workflow for assessing herbicide degradation.
Conclusion and Future Directions
The environmental fate of this compound remains a significant unknown. While its natural origin may suggest a more favorable environmental profile compared to some synthetic herbicides, this cannot be assumed without rigorous scientific investigation. The data on glyphosate and atrazine highlight the complexity of herbicide behavior in the environment and the importance of factors such as microbial activity, soil type, and climate.
To move forward with the development of this compound as a viable herbicide, it is imperative that comprehensive studies are conducted to elucidate its persistence, mobility, and degradation pathways in soil and water systems. The experimental protocols outlined in this guide provide a framework for such an investigation. The resulting data will be crucial for conducting a thorough risk assessment and ensuring the safe and sustainable application of this promising natural herbicide.
References
- 1. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]
- 7. The Environmental Fate and Ecotoxicity of Glyphosate: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
Proper Disposal of Herbicidin B: A Guide for Laboratory Professionals
Herbicidin B, with the CAS number 55353-32-7 and molecular formula C18H23N5O9, is an antibiotic whose disposal requires careful consideration to minimize environmental impact and ensure personnel safety.[1][2] In the absence of a dedicated SDS for this compound, the safety profile of Herbicidin A (CAS 55353-31-6) serves as a primary reference point. The SDS for Herbicidin A indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), suggesting a low hazard potential.[3][4] However, it is imperative to treat all chemical waste with caution and adhere to institutional and local regulations.
Recommended Disposal Procedures
The proper disposal of this compound should be approached by treating it as chemical waste, with specific procedures depending on its form (solid, stock solution, or in used media).
Step 1: Waste Identification and Segregation
-
Solid (Powder) Form: Unused or expired solid this compound should be collected and managed as chemical waste.
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be disposed of accordingly.[5]
-
Contaminated Media and Labware: Cell culture media, aqueous solutions, and labware (e.g., pipette tips, flasks) contaminated with this compound should be treated as chemical waste.
Step 2: Containerization and Labeling
-
Waste Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Disposal Pathway
-
Chemical Waste Contractor: All collected this compound waste should be disposed of through your institution's designated hazardous waste management program. Do not discharge this compound solutions down the drain or dispose of solid waste in regular trash.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal procedures. Always consult with them to ensure compliance with all applicable regulations.
Safety and Handling Information
While Herbicidin A is not classified as hazardous, standard laboratory safety precautions should always be followed when handling this compound.
| Parameter | Information (inferred from Herbicidin A SDS) | Source |
| GHS Classification | Not a hazardous substance | [3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses), and gloves. | [3] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Consult a physician. | [3] |
| Storage | Store in a cool, dry, and well-ventilated area. | [3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, general principles for handling antibiotic waste in a laboratory setting apply. Stock antibiotic solutions are considered hazardous chemical waste and should be collected for disposal by a licensed contractor.[5] For media containing antibiotics, institutional guidelines should be followed, as some antibiotics may be heat-sensitive and can be autoclaved, while others are heat-stable and require chemical waste disposal.[5] Given the lack of specific data on this compound's heat stability, it is prudent to treat it as a heat-stable compound and opt for chemical waste disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the best available data for a closely related compound in the absence of a specific Safety Data Sheet for this compound. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all institutional, local, state, and federal regulations regarding chemical waste disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
